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  • Product: 1-Propyl-3,5-diethyl-6-chlorouracil
  • CAS: 52357-17-2

Core Science & Biosynthesis

Foundational

1-Propyl-3,5-diethyl-6-chlorouracil: Structural Dynamics, Fungistatic Activity, and Metabolic Biotransformation

Executive Summary The rational design of pyrimidine derivatives has historically provided a rich scaffold for antimicrobial and antineoplastic agents. Among these, 1-propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pyrimidine derivatives has historically provided a rich scaffold for antimicrobial and antineoplastic agents. Among these, 1-propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) stands out as a highly specialized alkylated pyrimidine. Originally investigated for its fungistatic properties, this compound has garnered significant attention in xenobiotic metabolism due to its unique biotransformation pathway.

Unlike standard uracil derivatives that undergo simple ring cleavage or phase II conjugation, 1-propyl-3,5-diethyl-6-chlorouracil undergoes a highly specific, cytochrome P450-mediated intramolecular cyclization. This guide provides an in-depth technical analysis of its structural properties, structure-activity relationships (SAR), and the self-validating experimental protocols required to study its complex metabolic fate.

Physicochemical Profile & Structural Identity

The pharmacological behavior of 1-propyl-3,5-diethyl-6-chlorouracil is dictated by the precise spatial arrangement of its substituents. The core is a pyrimidine-2,4(1H,3H)-dione (uracil) ring, heavily modified to tune its lipophilicity and electrophilicity.

  • N1-Propyl Group: Provides a flexible aliphatic chain that increases membrane permeability but serves as a prime target for ω−1 (beta) oxidation by hepatic enzymes.

  • N3-Ethyl & C5-Ethyl Groups: Introduce steric hindrance that shields the pyrimidine core from premature enzymatic degradation, significantly increasing the partition coefficient ( logP ).

  • C6-Chloro Substitution: Creates a highly electrophilic center. The electron-withdrawing nature of the chlorine atom makes the C6 position highly susceptible to nucleophilic aromatic substitution ( SN​Ar ).

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 6-chloro-3,5-diethyl-1-propylpyrimidine-2,4(1H,3H)-dione
CAS Registry Number 52357-17-2
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
Core Scaffold Pyrimidine-2,4-dione (Uracil)
Expected [M+H]+ (m/z) 245.10

Fungistatic Activity and Structure-Activity Relationship (SAR)

The development of alkylated pyrimidines as fungistatic agents relies on a delicate balance between cellular penetration and target reactivity. As established by Gauri et al., the fungistatic activity of these structures is directly correlated with their degree of alkylation .

The N1, N3, and C5 alkyl groups allow 1-propyl-3,5-diethyl-6-chlorouracil to partition effectively into the lipid-rich fungal cell wall. Once intracellular, the C6-chloro group acts as a reactive warhead. It is hypothesized to form covalent adducts with nucleophilic residues (such as thiols in cysteine) within essential fungal enzymes, thereby halting proliferation. The exact chain length—specifically the N1-propyl group—provides the optimal steric profile to maximize target binding while maintaining solubility.

In Vivo Biotransformation: The Bicyclic Barbituric Acid Pathway

The most remarkable feature of 1-propyl-3,5-diethyl-6-chlorouracil is its metabolic degradation in mammalian models (e.g., rabbits). Rather than undergoing standard glucuronidation, it is converted into a fused bicyclic barbituric acid derivative: 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione .

Mechanistic Causality of Cyclization
  • Phase I Oxidation: Hepatic Cytochrome P450 enzymes preferentially attack the N1-propyl group. Due to the steric bulk of the pyrimidine ring, oxidation occurs at the β -carbon (the secondary carbon of the propyl chain), yielding a 1-(2-hydroxypropyl) intermediate.

  • Intramolecular SN​Ar : The newly generated β -hydroxyl group is held in close spatial proximity to the electrophilic C6-chloro position.

  • Ring Closure: The hydroxyl oxygen acts as an internal nucleophile, attacking C6 and displacing the chloride ion ( −HCl ). This forms a new 5-membered oxazolidine ring fused to the pyrimidine core .

Metabolism Substrate 1-Propyl-3,5-diethyl-6-chlorouracil [Electrophilic C6, Lipophilic N1/N3/C5] Phase1 Hepatic CYP450 Oxidation (Rabbit Model) Substrate->Phase1 Intermediate 1-(2-Hydroxypropyl)-3,5-diethyl-6-chlorouracil [Nucleophilic beta-OH generated] Phase1->Intermediate Aliphatic hydroxylation Cyclization Intramolecular Nucleophilic Substitution (Attack of OH on C6, Cl- leaving group) Intermediate->Cyclization Product 6,8-Diethyl-2-methyl-tetrahydrooxazolo [3,2-c]pyrimidine-5,7(4H,6H)-dione [Bicyclic Barbituric Acid Derivative] Cyclization->Product -HCl elimination

Metabolic biotransformation of 1-propyl-3,5-diethyl-6-chlorouracil into a bicyclic derivative.

Experimental Methodology: Self-Validating Protocol for Metabolite Isolation

To study this unique cyclization in vitro, researchers must employ a rigorous, self-validating microsomal incubation protocol. The following workflow is designed to isolate the bicyclic metabolite while proving that the cyclization is enzymatically initiated rather than a spontaneous chemical artifact.

Protocol: In Vitro Microsomal Biotransformation

System Validation Controls:

  • Negative Control: Heat-inactivated microsomes (boiling for 10 mins prior to use) to rule out spontaneous chemical degradation.

  • Enzyme Control: Minus-NADPH incubation to prove the initial hydroxylation is strictly CYP450-dependent.

  • Internal Standard (IS): 1-butyl-3,5-diethyl-6-chlorouracil (10 µM) added during quenching to normalize extraction recovery and matrix effects.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Rabbit Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The specific pH and magnesium concentration are critical to maintain the structural integrity of the CYP450-POR (cytochrome P450 reductase) complex and facilitate electron transfer.

  • Substrate Pre-incubation: Add the parent drug (final concentration 10 µM, dissolved in 0.1% DMSO) to the matrix. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium. Limiting DMSO to 0.1% prevents solvent-induced competitive inhibition of the CYP active sites.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+ , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: A regenerating system is utilized instead of direct NADPH addition to sustain zero-order kinetics over the 60-minute incubation, preventing cofactor depletion.

  • Quenching: At exactly 60 minutes, add an equal volume of ice-cold acetonitrile containing the Internal Standard.

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantaneously denatures the CYP enzymes to halt the reaction (preventing over-oxidation) and disrupts protein-drug binding to maximize extraction recovery.

  • Liquid-Liquid Extraction (LLE): Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the organic supernatant.

  • LC-MS Characterization: Evaporate the supernatant under nitrogen gas, reconstitute in the mobile phase, and inject into the MS system.

Workflow Prep Microsome Preparation Incub Substrate Incubation (NADPH, 37°C) Prep->Incub Quench Reaction Quenching (Ice-cold MeCN) Incub->Quench Extract Liquid-Liquid Extraction Quench->Extract Analysis LC-MS / GC-MS Characterization Extract->Analysis

Standardized workflow for in vitro microsomal incubation and metabolite extraction.

Table 2: Expected Mass Spectrometry (ESI+) Quantitative Parameters

During LC-MS analysis, the confirmation of the bicyclic metabolite is definitively proven by the loss of the characteristic chlorine isotope pattern and a specific mass shift.

Compound StageFormulaExact MassExpected [M+H]+Key Isotopic Signature
Parent Drug C11H17ClN2O2244.10245.103:1 ratio ( 35Cl / 37Cl )
Hydroxylated Intermediate C11H17ClN2O3260.09261.103:1 ratio ( 35Cl / 37Cl )
Bicyclic Metabolite C11H16N2O3224.12225.12No Cl isotope pattern (-36 Da shift)

References

  • Kaul R, Hempel B. "Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites." Arzneimittelforschung, 1982;32(7):722-3. [Link]

  • Kaul R, Hempel B, Schäfer G. "Structure of the major metabolite of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits." Chemosphere, 1981;10(10):1181-1184.[Link]

  • Gauri K, et al. "Alkylated pyrimidines: relationship between structure and fungistatic activity." Biochemical Pharmacology, 1974;23(19):2759-2763.[Link]

Exploratory

pharmacokinetics of 1-Propyl-3,5-diethyl-6-chlorouracil derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 1-Propyl-3,5-diethyl-6-chlorouracil Derivatives Foreword: A Senior Application Scientist's Perspective The uracil scaffold is a cornerstone of medicinal chemistry, s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 1-Propyl-3,5-diethyl-6-chlorouracil Derivatives

Foreword: A Senior Application Scientist's Perspective

The uracil scaffold is a cornerstone of medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents, from anticancer to antiviral drugs.[1] Its versatility allows for extensive modification, where each substituent can dramatically alter the molecule's interaction with biological systems. This guide focuses on a specific, hypothetical class of derivatives exemplified by 1-Propyl-3,5-diethyl-6-chlorouracil . While direct pharmacokinetic data for this exact compound is not available in published literature, its structure provides a perfect case study for outlining the rigorous, multi-faceted process required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of novel uracil-based drug candidates.

The addition of alkyl groups (propyl, diethyl) and a halogen (chloro) is a deliberate design choice intended to modulate properties like lipophilicity and metabolic stability.[2] These modifications, however, introduce significant challenges, particularly concerning solubility and metabolic fate. This document is structured not as a rigid template, but as a logical journey through the pharmacokinetic characterization process. We will explore the causality behind each experimental choice, providing not just the 'how' but the critical 'why', to empower researchers in their drug development endeavors.

Section 1: Foundational Physicochemical & Formulation Strategy

Before any biological assessment, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics dictate its behavior in biological fluids and are the primary determinants of its pharmacokinetic potential.

Core Physicochemical Profiling

The lipophilic nature of the propyl and diethyl groups suggests that 1-Propyl-3,5-diethyl-6-chlorouracil derivatives will likely exhibit high lipophilicity (LogP) and, consequently, poor aqueous solubility.[3][4] This is a common feature among modern drug candidates and a primary hurdle to achieving adequate bioavailability.[5]

Key Parameters to Determine:

  • Aqueous Solubility: Assessed at various pH levels to understand the impact of ionization.

  • Lipophilicity (LogP/LogD): Determines the compound's partitioning between aqueous and lipid environments, influencing membrane permeability and plasma protein binding.

  • pKa: Identifies the ionization state of the molecule at physiological pH, which affects both solubility and permeability.

Formulation Strategies for Preclinical Studies

Poor solubility can prevent the attainment of therapeutic concentrations in in vivo studies. Therefore, developing an appropriate formulation is a critical first step. The choice of formulation depends on the compound's properties and the intended route of administration.[6]

Common Approaches for Poorly Soluble Compounds:

  • Co-solvent Systems: Utilizing mixtures of water-miscible solvents (e.g., ethanol, propylene glycol, PEG 400) to increase solubility.[7]

  • Inclusion Complexes: Using cyclodextrins to form host-guest complexes that enhance aqueous solubility.[8]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[4][6]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[8]

A well-designed formulation ensures that the observed pharmacokinetics are a true reflection of the compound's intrinsic properties, not a limitation of its ability to get into solution.

Section 2: Absorption - Crossing the Biological Barrier

Absorption is the process by which a drug enters systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium. Based on its predicted lipophilicity, passive diffusion is the most likely mechanism of absorption for this class of compounds.

However, it is crucial to investigate the potential for interactions with membrane transporters, such as the efflux transporter P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby limiting absorption.[9]

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption and identifying potential P-gp substrates.[10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a transwell plate and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

  • Permeability Assessment (A-to-B): The test compound is added to the apical (A) side (representing the intestinal lumen), and its appearance on the basolateral (B) side (representing the blood) is monitored over time.

  • Efflux Assessment (B-to-A): The compound is added to the basolateral side, and its appearance on the apical side is monitored.

  • P-gp Inhibition: The A-to-B and B-to-A experiments are repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Samples from both chambers are collected at various time points and analyzed by LC-MS/MS to determine the compound concentration.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate for P-gp.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days (Differentiation) seed->culture integrity Confirm Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity start Initiate Transport Study integrity->start apical Apical to Basolateral (A->B) (Absorption) start->apical basolateral Basolateral to Apical (B->A) (Efflux) start->basolateral pgp Repeat with P-gp Inhibitor apical->pgp basolateral->pgp quant Quantify Compound (LC-MS/MS) pgp->quant calc Calculate Papp & Efflux Ratio quant->calc result Conclusion: High/Low Permeability? P-gp Substrate? calc->result

Caption: Workflow for Caco-2 Permeability Assay.

Section 3: Distribution - Reaching the Target

Once in the bloodstream, a drug distributes throughout the body. Key parameters governing distribution are plasma protein binding (PPB) and the volume of distribution (Vd). Highly lipophilic compounds often exhibit high binding to plasma proteins like albumin, meaning only the unbound (free) fraction is available to exert a pharmacological effect.[10]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Methodology:

  • Device Preparation: A RED device insert (containing a semi-permeable membrane with an 8 kDa molecular weight cutoff) is placed into each well of a Teflon base plate.

  • Sample Addition: The test compound is spiked into plasma (typically human and the relevant preclinical species). 200-300 µL of this mixture is added to the sample chamber of the RED device.

  • Buffer Addition: An equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber.

  • Incubation: The plate is sealed and incubated with shaking at 37°C for 4-6 hours to allow for equilibrium to be reached.

  • Sampling & Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. The samples are prepared for analysis (e.g., by protein precipitation) and quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterSymbolTypical Range for Lipophilic DrugImplication
Fraction Unbound in Plasmafu< 0.1 (i.e., >90% bound)Low free drug concentration available for target engagement and clearance.
Volume of DistributionVd> 1 L/kgExtensive distribution into tissues outside of the plasma.

Table 1: Key Distribution Parameters and Their Implications.

Section 4: Metabolism - The Biotransformation Engine

Metabolism is the body's primary mechanism for clearing foreign compounds. For 1-Propyl-3,5-diethyl-6-chlorouracil derivatives, metabolism is expected to be complex, involving multiple enzymatic systems.

Predicted Metabolic Pathways
  • Pyrimidine Catabolism: The uracil ring itself can be a substrate for the pyrimidine catabolic pathway, initiated by dihydropyrimidine dehydrogenase (DPD). This enzyme reduces the uracil double bond, leading to ring opening and eventual degradation into soluble products like β-alanine.[11][12]

  • Phase I Oxidation (CYP450): The alkyl side chains (propyl and diethyl) are prime targets for oxidation by Cytochrome P450 (CYP450) enzymes, primarily in the liver.[13][14] This can involve hydroxylation at various positions or N-dealkylation. The uracil ring can also undergo hydroxylation. Major drug-metabolizing CYPs include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[15][16]

  • Phase II Conjugation: The hydroxylated metabolites formed during Phase I can be further modified by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), which attach a polar glucuronic acid moiety to facilitate excretion.[10]

The 6-chloro substituent may block metabolism at that position but could also influence the electronic properties of the ring, affecting the rates of other metabolic reactions.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Propyl-3,5-diethyl- 6-chlorouracil CYP_Ox Oxidation (Hydroxylation of alkyl chains) Parent->CYP_Ox CYP450s DPD_Red Reduction (DPD-mediated ring reduction) Parent->DPD_Red DPD Gluc Glucuronidation (UGT enzymes) CYP_Ox->Gluc Hydroxylated Metabolite Excretion Excretion (Urine/Bile) DPD_Red->Excretion Ring-opened Metabolites Gluc->Excretion Glucuronide Conjugate

Caption: Predicted Metabolic Pathways.

Experimental Protocols for Metabolic Profiling

Objective: To determine the intrinsic clearance (CLint) of the compound.

Methodology:

  • Incubation Preparation: In a 96-well plate, add liver microsomes (human and preclinical species) and the test compound to a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the degradation rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance is then scaled from this data.

Objective: To identify which CYP450 isoforms are responsible for the compound's metabolism.

Methodology:

  • Incubation: Incubate the test compound separately with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) in the presence of NADPH.

  • Analysis: After a set incubation time, stop the reaction and analyze the samples by LC-MS/MS to measure the rate of parent compound depletion or metabolite formation.

  • Interpretation: The isoforms that show the highest rate of metabolism are identified as the primary contributors. This can be confirmed using chemical inhibitors specific to certain CYP isoforms in human liver microsomes.

Section 5: Excretion - Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces). Parent compounds that are lipophilic may undergo biliary excretion, while the more polar metabolites generated during metabolism are typically cleared by the kidneys.[17] A mass balance study in an animal model using a radiolabeled version of the compound is the definitive method to determine the routes and extent of excretion.

Section 6: The Analytical Cornerstone: LC-MS/MS

A sensitive and specific bioanalytical method is essential for accurately quantifying the compound and its metabolites in complex biological matrices like plasma and urine. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[18][19][20]

Protocol: General LC-MS/MS Method Development Workflow
  • Sample Preparation: This step is crucial for removing interferences.

    • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample. It is suitable for initial screening.[19]

    • Solid-Phase Extraction (SPE): A more selective method that provides cleaner extracts, leading to better sensitivity and reduced matrix effects.[18]

  • Chromatographic Separation:

    • Column Selection: A C18 reversed-phase column is typically the first choice for separating a lipophilic compound from its more polar metabolites.[18]

    • Mobile Phase Optimization: A gradient elution using water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid, is developed to achieve good peak shape and resolution.

  • Mass Spectrometric Detection:

    • Tuning: The compound is infused directly into the mass spectrometer to optimize ionization parameters and identify the precursor ion (parent molecule).

    • MRM Transition: The precursor ion is fragmented, and the most stable and abundant product ions are selected. The transition from the precursor ion to a specific product ion (Multiple Reaction Monitoring, MRM) provides high selectivity for quantification.

PBPK_Model cluster_inputs In Vitro & Physicochemical Data Inputs cluster_outputs Predicted Human PK Outputs Physchem Solubility, LogP, pKa PBPK Physiologically Based Pharmacokinetic (PBPK) Model Physchem->PBPK Perm Caco-2 Permeability (Papp) Perm->PBPK Metabolism Metabolic Stability (CLint) CYP Phenotyping Metabolism->PBPK Binding Plasma Protein Binding (fu) Binding->PBPK PK_Profile Plasma Concentration-Time Profile PBPK->PK_Profile Parameters AUC, Cmax, T½, Clearance PBPK->Parameters DDI Drug-Drug Interaction Potential PBPK->DDI

Caption: PBPK Model: Integrating Data for Human Prediction.

Conclusion

Characterizing the pharmacokinetics of a novel chemical series, such as 1-Propyl-3,5-diethyl-6-chlorouracil derivatives, is a systematic process of inquiry. It begins with understanding the molecule's fundamental physicochemical nature, which informs formulation and predicts its likely biological behavior. A suite of robust in vitro assays for absorption, distribution, and metabolism provides the critical data needed to build a comprehensive ADME profile. These assays, underpinned by highly sensitive LC-MS/MS bioanalysis, allow for the identification of potential liabilities—such as poor absorption, rapid metabolism, or transporter interactions—early in the drug discovery process. By integrating these data into predictive models like PBPK, researchers can de-risk candidates and make more informed decisions, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

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  • Kiriyama, A., & Kitagishi, H. (2022). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in Rats. Chemical and Pharmaceutical Bulletin, 70(2), 132-140. Available from: [Link]

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  • Plińska-Krawiec, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. DigitalCommons@UNL. Available from: [Link]

  • Tiwari, S., & Tiwari, P. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. EC Pulmonology and Respiratory Medicine, 10(8), 63-75. Available from: [Link]

  • Kumar, A., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(8), 103-111. Available from: [Link]

  • Zhang, Y., et al. (2022). Predictive performance and verification of physiologically based pharmacokinetic model of propylthiouracil. Frontiers in Pharmacology, 13, 999335. Available from: [Link]

  • Plińska-Krawiec, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5828. Available from: [Link]

  • NextSDS. 1-propyl-3,5-diethyl-6-chlorouracil — Chemical Substance Information. Available from: [Link]

  • Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381-95. Available from: [Link]

  • Golubyatnikova, E. V., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. Available from: [Link]

Sources

Foundational

The Privileged Scaffold: Biological Activity and Synthetic Utility of 6-Chlorouracil Derivatives

Executive Summary In the landscape of rational drug design, the pyrimidine-2,4-dione (uracil) core is recognized as a privileged pharmacophore. However, unsubstituted uracil offers limited handles for rapid diversificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the pyrimidine-2,4-dione (uracil) core is recognized as a privileged pharmacophore. However, unsubstituted uracil offers limited handles for rapid diversification. The introduction of a chlorine atom at the C6 position transforms the inert uracil ring into a highly reactive electrophilic hub. This whitepaper explores the biological activity of 6-chlorouracil substituted derivatives, detailing how targeted nucleophilic aromatic substitution (SNAr) at the C6 position has yielded potent anticancer agents, novel antimicrobials, and highly selective orphan receptor agonists.

Chemical Rationale: The C6-Chloro Advantage

The causality behind the widespread use of 6-chlorouracil in medicinal chemistry lies in its electronic properties. The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms. The addition of a chlorine atom at C6 further lowers the lowest unoccupied molecular orbital (LUMO) energy of the ring. Consequently, the C6 position becomes highly susceptible to SNAr reactions. This allows researchers to seamlessly displace the chloride leaving group with various nucleophiles—such as amines, anilines, and azoles—under mild conditions, generating diverse libraries of bioactive hybrids .

Multimodal Pharmacological Profiles

Oncology: Uracil-Azole Hybrids as Cytotoxic Agents

Recent advancements in oncology have leveraged 6-chlorouracil to synthesize uracil-azole hybrids. By reacting 3-methyl-6-chlorouracil with benzyl bromides followed by azole derivatives (e.g., imidazole, 1,2,4-triazole), researchers have developed compounds capable of inhibiting key enzymes in nucleotide biosynthesis. For instance, specific triazole derivatives have demonstrated powerful inhibitory activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) cell lines, exhibiting IC50 values as low as 7.56 µM, rivaling standard chemotherapeutics like Cisplatin .

Antimicrobial Activity: Targeting DNA Polymerase IIIC

Gram-positive bacterial infections remain a critical global health threat. 3-Substituted 6-anilinouracils, synthesized directly from 6-chlorouracil precursors, have emerged as the most promising class of inhibitors targeting bacterial DNA polymerase IIIC (Pol IIIC) . These derivatives act as competitive inhibitors at the dNTP binding site, selectively halting bacterial DNA replication without affecting mammalian polymerases. Furthermore, 5-alkyl-6-(4-substituted-1-piperazinyl)uracils have shown potent broad-spectrum antibacterial activity, particularly against Micrococcus luteus.

Mechanism A 6-Anilinouracil Derivative B Bacterial DNA Pol IIIC (Active Site Binding) A->B Target Engagement C Competitive Inhibition (dNTP Exclusion) B->C D Replication Arrest (Gram-Positive Bacteria) C->D

Mechanism of bacterial DNA Pol IIIC inhibition by 6-anilinouracils.
Metabolic Regulation: GPR84 Agonism and Enzyme Inhibition

Beyond infectious diseases and cancer, 6-chlorouracil derivatives serve as potent lipid mimetics. 6-(Ar)alkylamino-substituted uracil derivatives act as highly efficacious agonists for the orphan G protein-coupled receptor 84 (GPR84), a receptor implicated in immune regulation and metabolic disorders. Substitution with a p-bromo-N6-phenethyl group yields agonists with EC50 values in the low nanomolar range (2.5 nM) . Additionally, 5-substituted-6-chlorouracils have been identified as competitive inhibitors of human thymidine phosphorylase, a target for anti-angiogenic therapies .

Quantitative Data Summary

The following table summarizes the biological efficacy of key 6-chlorouracil derivatives across different therapeutic targets:

Derivative ClassSpecific Compound / SubstitutionPrimary TargetBiological Activity (IC50 / EC50 / Ki)
Uracil-Azole Hybrid Compound 4j (Triazole substitution)HEPG-2 Cell LineIC50 = 7.56 ± 5.28 µM
Uracil-Azole Hybrid Compound 4j (Triazole substitution)MCF-7 Cell LineIC50 = 16.18 ± 1.02 µM
6-Alkylamino Uracil p-bromo-N6-phenethyluracil (Cmpd 48)GPR84 ReceptorEC50 = 2.5 nM
6-Anilinouracil 3-(4-Methoxybutyl)-6-anilinouracilDNA Pol IIICPotent Inhibition (Qualitative)
5-Substituted-6-Cl Compound 7a (5-pentyl substitution)Thymidine PhosphorylaseKi = 0.20 ± 0.03 µM

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and biological evaluation of 6-chlorouracil derivatives. Every step is designed as a self-validating system to prevent false positives and ensure accurate data collection.

Protocol 1: Two-Step Synthesis of Uracil-Azole Hybrids via SNAr

Causality Note: Diisopropylethylamine (DIPEA) is utilized in Step 1 as a sterically hindered, non-nucleophilic base. It scavenges the hydrobromic acid byproduct without competing with the uracil nitrogen for the benzyl bromide electrophile, ensuring high regioselectivity.

  • N-Alkylation (Intermediate Formation):

    • Charge a 100 mL round-bottomed flask with 1 mmol of 3-methyl-6-chlorouracil and 1 mmol of the desired benzyl bromide derivative.

    • Add 2 mmol of DIPEA to the reaction medium.

    • Stir the mixture at 40 °C for 10 minutes.

    • Validation: Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the starting material spot confirms complete N-alkylation. Evaporate the solvent to isolate the benzylated intermediate.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 1 mmol of the intermediate in acetonitrile.

    • Add 1 mmol of the desired azole derivative (e.g., 1,2,4-triazole), followed by 1 mmol of potassium carbonate (K2CO3) and triethylamine. Causality Note: K2CO3 provides the optimal pKa to deprotonate the azole, generating a strong nucleophile capable of displacing the C6-chloride.

    • Reflux the mixture at 75 °C for 24 hours.

    • Validation: Perform TLC to confirm the consumption of the intermediate. Extract with ethyl acetate, dehydrate the organic layer with sodium sulfate, filter, and evaporate to yield the final uracil-azole hybrid .

Synthesis A 3-methyl-6-chlorouracil (C6-Cl Leaving Group) B N-Alkylation (DIPEA, 40°C) A->B C N-Benzylated Intermediate B->C D SNAr Reaction (Azole, K2CO3, 75°C) C->D E Uracil-Azole Hybrid (Bioactive Derivative) D->E

Synthetic workflow of uracil-azole hybrids via SNAr.
Protocol 2: Self-Validating MTT Cytotoxicity Assay

Causality Note: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This directly correlates absorbance with the number of metabolically active (living) cells.

  • Cell Seeding: Seed MCF-7 or HEPG-2 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cellular adhesion.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized uracil-azole hybrids (e.g., 1 to 200 µM).

  • Internal Validation Controls:

    • Positive Control: Treat a subset of wells with Cisplatin (a known cytotoxic agent) to validate the assay's sensitivity to cell death.

    • Negative Control: Treat a subset of wells with the vehicle (e.g., 0.1% DMSO) to establish the baseline for 100% cell viability and rule out solvent toxicity.

  • Incubation & Readout: Incubate for 48 hours. Add MTT reagent (5 mg/mL) and incubate for an additional 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis .

Conclusion

The 6-chlorouracil scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic structure permits highly controlled, regioselective substitutions that yield a vast array of bioactive molecules. From disrupting bacterial DNA replication to agonizing orphan metabolic receptors and inducing apoptosis in carcinoma cell lines, the functionalization of the C6 position continues to drive the discovery of novel therapeutics.

References

[1] Title: Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents Source: nih.gov URL:[Link]

[2] Title: Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth Source: acs.org URL:[Link]

[3] Title: Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives Source: mdpi.com URL:[Link]

[4] Title: 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) Source: nih.gov URL:[Link]

[5] Title: Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase Source: acs.org URL:[Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Propyl-3,5-diethyl-6-chlorouracil: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of uracil derivatives, w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of uracil derivatives, with a specific focus on the anticipated characteristics of 1-Propyl-3,5-diethyl-6-chlorouracil. While direct experimental data for this specific compound is not available in the current literature, this paper establishes a robust framework for its characterization based on established experimental and computational techniques applied to analogous structures. By understanding the thermodynamic landscape of a molecule—its stability, phase behavior, and interactions—researchers can gain critical insights into its potential as a therapeutic agent. This guide will detail the causality behind experimental choices, the self-validating nature of the protocols, and the theoretical underpinnings that provide a predictive foundation.

Introduction: The Thermodynamic Imperative in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous scientific investigation. A critical, yet often underrepresented, aspect of this journey is the characterization of a compound's thermodynamic properties. These properties, including enthalpy, entropy, and Gibbs free energy, govern the stability, solubility, and binding affinity of a drug molecule, thereby profoundly influencing its bioavailability and efficacy. For a novel compound like 1-Propyl-3,5-diethyl-6-chlorouracil, a substituted uracil with potential applications in medicinal chemistry, a thorough understanding of its thermodynamic profile is not merely academic—it is a cornerstone of rational drug design.

Uracil and its derivatives are of significant interest due to their role as nucleobases and their potential as anticancer, antiviral, and antibacterial agents.[1][2] The introduction of various substituents to the uracil ring, such as alkyl and halogen groups, can significantly alter its physicochemical properties. This guide will therefore focus on the established methodologies to quantify these properties, providing a roadmap for the experimental and computational characterization of 1-Propyl-3,5-diethyl-6-chlorouracil.

Foundational Thermodynamic Parameters: A Gateway to Molecular Behavior

The core thermodynamic parameters provide a quantitative measure of a molecule's energetic state and its propensity for change. For 1-Propyl-3,5-diethyl-6-chlorouracil, the following parameters are of paramount importance:

  • Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's intrinsic stability.

  • Enthalpy of Sublimation (ΔsubH°) : For solid compounds, this parameter represents the energy required to transition from the solid to the gaseous phase. It is a crucial indicator of intermolecular forces within the crystal lattice.

  • Enthalpy of Solution (ΔsolH°) : This is the heat absorbed or released when a compound dissolves in a solvent. It provides insights into solute-solvent interactions and is a key determinant of solubility.

  • Heat Capacity (Cp) : This property measures the amount of heat required to raise the temperature of a substance by a specific amount. It is essential for understanding how a molecule's energy content changes with temperature.

  • Gibbs Free Energy (G) : Combining enthalpy and entropy, Gibbs free energy determines the spontaneity of a process at constant temperature and pressure.

  • Entropy (S) : A measure of the disorder or randomness of a system.

The interplay of these properties governs the overall behavior of 1-Propyl-3,5-diethyl-6-chlorouracil in various environments, from solid-state formulation to its interaction with biological targets.

Experimental Determination of Thermodynamic Properties: The Empirical Bedrock

The precise measurement of thermodynamic properties relies on a suite of well-established calorimetric and analytical techniques. The choice of method is dictated by the specific property of interest and the physical state of the compound.

Enthalpy of Formation: Unveiling Molecular Stability

The standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation : A precisely weighed pellet of the crystalline compound (e.g., a uracil derivative) is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization : The bomb is filled with a surplus of pure oxygen to ensure complete combustion.

  • Ignition : The sample is ignited by passing an electric current through a fuse wire.

  • Calorimetry : The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.

  • Calculation : The standard molar enthalpy of combustion is calculated from the energy of combustion. Subsequently, the standard molar enthalpy of formation in the crystalline state is derived using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO2, H2O, N2, and HCl for a chloro-substituted compound).[1][3][4]

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Weighed Crystalline Sample Crucible Placement in Crucible Sample->Crucible Bomb Sealing in Bomb Crucible->Bomb Pressurize Pressurize with O2 Bomb->Pressurize Ignition Ignition Pressurize->Ignition Calorimeter Submerge in Calorimeter Ignition->Calorimeter Temp_Change Measure ΔT of Water Calorimeter->Temp_Change Calc_Comb_Energy Calculate Energy of Combustion Temp_Change->Calc_Comb_Energy Calc_Comb_Enthalpy Calculate ΔcH° Calc_Comb_Energy->Calc_Comb_Enthalpy Calc_Form_Enthalpy Calculate ΔfH°(cr) via Hess's Law Calc_Comb_Enthalpy->Calc_Form_Enthalpy

Caption: Workflow for determining the enthalpy of formation using static bomb combustion calorimetry.

Enthalpy of Sublimation: Quantifying Intermolecular Forces

The enthalpy of sublimation (ΔsubH°) is a critical parameter for converting the enthalpy of formation from the crystalline to the gaseous state, which is essential for computational comparisons.

Experimental Protocol: Transpiration Method

  • Sample Loading : A sample of the uracil derivative is packed into a tube.

  • Gas Flow : A stream of an inert gas (e.g., N2) is passed through the tube at a controlled flow rate and temperature.[3][4]

  • Saturation : The inert gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification : The vapor is then condensed at a lower temperature and the mass of the sublimed substance is determined.

  • Vapor Pressure Calculation : The vapor pressure of the compound at that temperature is calculated from the mass of the sublimed substance and the volume of the carrier gas.

  • Clausius-Clapeyron Equation : By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of the ln(p) versus 1/T plot.

Other techniques like the Knudsen mass-loss effusion method and high-temperature Calvet microcalorimetry can also be employed to determine the enthalpy of sublimation.[1] For 6-chlorouracil, the enthalpy of sublimation has been reported as 135.2 ± 2.0 kJ/mol.[5]

Heat Capacity and Phase Transitions: Mapping Thermal Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity and observing phase transitions such as melting and decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Pans : A small, accurately weighed amount of the sample is placed in a sealed pan, and an empty sealed pan serves as a reference.

  • Controlled Heating : Both pans are heated at a constant rate.

  • Heat Flow Measurement : The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Data Analysis : The resulting thermogram (heat flow versus temperature) reveals endothermic and exothermic events. The heat capacity can be calculated from the heat flow, and the enthalpy of phase transitions (e.g., melting) can be determined by integrating the area under the corresponding peak.[3]

Studies on 5-chlorouracil and 6-chlorouracil have determined their standard molar heat capacities at 298.15 K to be (137.95 ± 1.38) J K-1mol-1 and (136.94 ± 1.37) J K-1mol-1, respectively.[6]

Enthalpy of Solution: Probing Solute-Solvent Interactions

The enthalpy of solution provides valuable information about the interactions between a solute and a solvent, which is fundamental to understanding solubility.

Experimental Protocol: Isoperibol Solution Calorimetry

  • Solvent Equilibration : A known volume of the solvent (e.g., methanol or water) is allowed to reach thermal equilibrium in the calorimeter.

  • Sample Introduction : A sealed ampoule containing a precisely weighed amount of the solute is broken, allowing it to dissolve in the solvent.

  • Temperature Monitoring : The change in temperature of the solution is carefully monitored.

  • Enthalpy Calculation : The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter system.[2]

By determining the enthalpy of solution at various concentrations, the standard molar enthalpy of solution at infinite dilution can be extrapolated.[2]

Computational Thermodynamics: A Predictive and Complementary Approach

In conjunction with experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules.

Quantum Chemical Calculations

High-level quantum chemical methods, such as the Gaussian-n (G3, G4) theories, can be used to calculate the gas-phase enthalpies of formation of molecules with a high degree of accuracy.[3][4] These calculations are particularly valuable for:

  • Validating Experimental Results : A good agreement between experimental and calculated values enhances the confidence in the determined thermodynamic data.[4][7]

  • Predicting Properties of Novel Compounds : For a molecule like 1-Propyl-3,5-diethyl-6-chlorouracil, where experimental data may not exist, computational methods can provide initial estimates of its thermodynamic stability.

  • Investigating Structure-Property Relationships : By systematically varying the substituents on the uracil ring, computational studies can elucidate the electronic and steric effects on the thermodynamic properties.

Computational_Thermodynamics_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis Mol_Structure Molecular Structure of 1-Propyl-3,5-diethyl-6-chlorouracil Geom_Opt Geometry Optimization Mol_Structure->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Calculation (e.g., G3, G4 methods) Freq_Calc->Energy_Calc Thermochem_Data Thermochemical Data (ΔfH°(g), S°, Cp) Energy_Calc->Thermochem_Data

Caption: A simplified workflow for the computational determination of gas-phase thermodynamic properties.

Data Summary and Expected Trends for 1-Propyl-3,5-diethyl-6-chlorouracil

While specific experimental values for 1-Propyl-3,5-diethyl-6-chlorouracil are not available, we can infer expected trends based on data for analogous compounds.

Table 1: Experimentally Determined Thermodynamic Properties of Selected Uracil Derivatives at 298.15 K

CompoundΔfH°(cr) (kJ/mol)ΔsubH° (kJ/mol)ΔfH°(g) (kJ/mol)Cp,m (J K-1mol-1)Reference
Uracil-128 ± 2-298.1 ± 0.6-[7][8]
6-Chlorouracil-135.2 ± 2.0-136.94 ± 1.37[5][6]
5-Chlorouracil---137.95 ± 1.38[6]
5,6-Dimethyluracil---376.2 ± 2.6-[3][4]
1,3,5-Trimethyluracil---355.9 ± 3.0-[3][4]
1,3,5,6-Tetramethyluracil---381.7 ± 2.8-[3][4]

Based on these data, we can anticipate the following for 1-Propyl-3,5-diethyl-6-chlorouracil:

  • Enthalpy of Formation : The presence of alkyl groups is expected to make the enthalpy of formation more negative (more stable) compared to unsubstituted uracil. The propyl and diethyl groups will contribute to this stabilization.

  • Enthalpy of Sublimation : The larger molecular size and increased van der Waals interactions due to the alkyl chains will likely lead to a higher enthalpy of sublimation compared to 6-chlorouracil.

  • Heat Capacity : The increased number of atoms and vibrational modes in 1-Propyl-3,5-diethyl-6-chlorouracil will result in a significantly higher molar heat capacity compared to smaller uracil derivatives.

Conclusion: A Path Forward for Characterization

This technical guide has outlined a comprehensive experimental and computational strategy for the determination of the thermodynamic properties of 1-Propyl-3,5-diethyl-6-chlorouracil. While direct data for this specific molecule is yet to be reported, the methodologies detailed herein, validated through extensive studies on analogous uracil derivatives, provide a clear and reliable path forward for its complete thermodynamic characterization. Such data will be invaluable for researchers in the fields of medicinal chemistry and drug development, enabling a more informed and rational approach to harnessing the therapeutic potential of this and other novel uracil-based compounds. The integration of precise experimental measurements with high-level computational predictions will undoubtedly accelerate the discovery and optimization of new drug candidates.

References

  • Ribeiro da Silva, M. A. V., et al. (2013). Thermochemistry of uracils. Experimental and computational enthalpies of formation of 5,6-dimethyl-, 1,3,5-trimethyl-, and 1,3,5,6-tetramethyluracils. The Journal of Physical Chemistry A, 117(1), 133-140. [Link][3][4]

  • Ribeiro da Silva, M. A. V., et al. (2012). Thermochemistry of Uracils. Experimental and Computational Enthalpies of Formation of 5,6-Dimethyl-, 1,3,5-Trimethyl-, and 1,3,5,6-Tetramethyluracils. The Journal of Physical Chemistry A, 116(50), 12381-12388. [Link][4][7]

  • Ribeiro da Silva, M. A. V., et al. (2007). Experimental study on the thermochemistry of some amino derivatives of uracil. The Journal of Chemical Thermodynamics, 39(8), 1147-1153. [Link][1]

  • Ribeiro da Silva, M. A. V., et al. (2012). Thermochemistry of Uracils. Experimental and Computational Enthalpies of Formation of 5,6-Dimethyl-, 1,3,5-Trimethyl-, and 1,3,5,6-Tetramethyluracils. ResearchGate. [Link]

  • Zielenkiewicz, W., & Szterner, P. (2005). Thermodynamic Investigation of Uracil and Its Halo Derivatives. Enthalpies of Solution and Solvation in Methanol. Journal of Chemical & Engineering Data, 50(4), 1163-1168. [Link][2]

  • Zou, G., et al. (2016). Calorimetric studies on two halogenated uracil isomers. Thermochimica Acta, 634, 6-11. [Link][6]

  • Ferreira, A. G. M., et al. (2000). Sublimation Enthalpies of Some Methyl Derivatives of Uracil from Vapor Pressure Measurements. Journal of Chemical & Engineering Data, 45(2), 237-240. [Link][8]

  • Szterner, P., Kaminski, K., & Zielenkiewicz, W. (2002). Enthalpies of sublimation of 6-chlorouracil and 5-iodouracil. The Journal of Chemical Thermodynamics, 34(7), 1069-1074.
  • NIST Chemistry WebBook. (n.d.). 6-Chlorouracil. National Institute of Standards and Technology. [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Mechanistic Profiling of 1-Propyl-3,5-diethyl-6-chlorouracil

Executive Summary and Scientific Context 1-Propyl-3,5-diethyl-6-chlorouracil (CAS#: 52357-17-2)[1] is a highly substituted, sterically hindered pyrimidine derivative. Historically, this compound has been instrumental in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Scientific Context

1-Propyl-3,5-diethyl-6-chlorouracil (CAS#: 52357-17-2)[1] is a highly substituted, sterically hindered pyrimidine derivative. Historically, this compound has been instrumental in advanced pharmacokinetic and biotransformation studies. In mammalian models, it undergoes complex metabolic degradation, notably forming bicyclic barbituric acid derivatives (e.g., 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7-dione) via the substitution of the C6-chlorine by a beta-hydroxy group of an intermediate hydroxypropane[2].

Synthesizing this target requires precise control over regioselectivity during the pyrimidine ring construction and subsequent functionalization. This application note details a validated, two-phase synthetic protocol: the cyclocondensation of an asymmetric urea to form a barbituric acid intermediate, followed by regioselective deoxychlorination.

Mechanistic Pathway & Synthetic Strategy

The synthesis is engineered as a self-validating system where the completion of each phase can be orthogonally verified via standard spectroscopic methods (NMR/LC-MS) before proceeding.

  • Phase 1: Cyclocondensation (Pyrimidine Core Assembly). The reaction between N-ethyl-N'-propylurea and diethyl ethylmalonate is driven by sodium ethoxide. The strong base deprotonates the urea nitrogens, transforming them into potent nucleophiles that attack the ester carbonyls of the malonate, ejecting ethanol and closing the pyrimidine-2,4,6-trione (barbituric acid) ring.

  • Phase 2: Regioselective Deoxychlorination. The resulting 1-propyl-3-ethyl-5-ethylbarbituric acid possesses an enolizable ketone at the C6 position. Phosphorus oxychloride ( POCl3​ ) is utilized to activate the enol oxygen. The addition of N,N-dimethylaniline is critical; it acts not only as an acid scavenger to neutralize the generated HCl but also forms a highly reactive Vilsmeier-Haack-type intermediate with POCl3​ , dramatically accelerating the substitution of the C6-hydroxyl group with a chloride ion.

Synthetic Workflow Diagram

SynthesisPathway A N-ethyl-N'-propylurea + Diethyl ethylmalonate B Sodium Ethoxide (NaOEt) Anhydrous Ethanol, Reflux A->B C 1-Propyl-3-ethyl-5-ethylbarbituric acid (Intermediate) B->C Base-Catalyzed Cyclocondensation D Phosphorus Oxychloride (POCl3) N,N-Dimethylaniline, Reflux C->D E 1-Propyl-3,5-diethyl-6-chlorouracil (Target Compound) D->E Regioselective Deoxychlorination

Figure 1: Two-phase synthetic workflow for 1-Propyl-3,5-diethyl-6-chlorouracil.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected outcomes for the two primary synthetic phases.

Reaction PhaseKey Reagents (Equivalents)Catalyst / BaseTemp (°C)Time (h)Expected YieldIn-Process Control (IPC)
1. Cyclocondensation Urea (1.0 eq), Malonate (1.1 eq)NaOEt (2.5 eq)78 °C (Reflux)12 - 1665 - 75%TLC (EtOAc:Hexane 1:1), UV active
2. Deoxychlorination Intermediate (1.0 eq), POCl3​ (5.0 eq)N,N-Dimethylaniline (1.2 eq)105 °C (Reflux)4 - 670 - 80%LC-MS (Loss of 16 Da, + Cl isotope pattern)

Experimental Protocols

Caution: All procedures must be conducted in a certified fume hood. POCl3​ is highly corrosive and reacts violently with water. Proper Personal Protective Equipment (PPE) is mandatory.

Protocol A: Synthesis of 1-Propyl-3-ethyl-5-ethylbarbituric acid

Objective: Assemble the fully substituted pyrimidine-2,4,6-trione core.

  • Preparation of Alkoxide: In an oven-dried, argon-flushed round-bottom flask, dissolve sodium metal (2.5 eq) in absolute anhydrous ethanol to generate a fresh solution of sodium ethoxide. Causality: Freshly prepared NaOEt ensures the absence of moisture, which would otherwise hydrolyze the malonate ester and quench the reaction.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add N-ethyl-N'-propylurea (1.0 eq) followed by dropwise addition of diethyl ethylmalonate (1.1 eq).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12 to 16 hours.

  • Workup & Validation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ice-cold water and acidify to pH 2-3 using 1M HCl to precipitate the barbituric acid. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Recrystallize the crude intermediate from an ethanol/water mixture. Verify the structure via 1H -NMR (confirming the disappearance of the malonate ethyl ester signals).

Protocol B: Synthesis of 1-Propyl-3,5-diethyl-6-chlorouracil

Objective: Convert the C6-carbonyl to a C6-chloride via enol activation.

  • Activation Setup: To an oven-dried flask containing 1-propyl-3-ethyl-5-ethylbarbituric acid (1.0 eq), add neat phosphorus oxychloride ( POCl3​ , 5.0 eq). The excess POCl3​ acts as both the chlorinating agent and the solvent.

  • Catalyst Addition: Carefully add N,N-dimethylaniline (1.2 eq) dropwise at room temperature. Causality: The tertiary amine accelerates the formation of the reactive chlorinating species and buffers the system against the highly acidic HCl byproduct, preventing unwanted cleavage of the N-alkyl groups.

  • Reflux: Heat the mixture to 105 °C for 4 to 6 hours. Monitor the reaction via LC-MS until the starting material is completely consumed.

  • Quenching (Critical Step): Cool the mixture to room temperature. Do not add water directly to the flask. Instead, carefully pour the reaction mixture over crushed ice with vigorous stirring to safely hydrolyze the excess POCl3​ .

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM). Wash the organic phase sequentially with cold water, saturated NaHCO3​ (to remove residual acidic species), and brine. Dry over MgSO4​ and concentrate in vacuo.

  • Final Isolation: Purify the crude product via silica gel flash chromatography (eluent gradient: Hexanes to 20% Ethyl Acetate in Hexanes) to yield pure 1-propyl-3,5-diethyl-6-chlorouracil.

References

  • Kaul, R., & Hempel, B. (1982). Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites. Arzneimittelforschung, 32(7), 722-723. [Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-Propyl-3,5-diethyl-6-chlorouracil

Abstract This application note details the development and subsequent validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Propyl-3,5-diethyl-6-chlorouracil. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The chromatographic separation was achieved on a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The validation studies demonstrated superior performance in terms of specificity, linearity, accuracy, precision, and robustness, confirming that the method is fit for its intended purpose in research and quality control environments.

Introduction and Method Development Rationale

1-Propyl-3,5-diethyl-6-chlorouracil is a substituted uracil derivative. Uracil and its analogues are of significant interest in pharmaceutical and biological research, often serving as precursors or active compounds.[3] The presence of a chloro-substituent and multiple alkyl groups (one propyl, two ethyl) on the uracil core significantly increases the molecule's hydrophobicity compared to the parent uracil molecule, which is highly polar.[4][5] This increased non-polar character makes reversed-phase chromatography the ideal analytical approach for separation and quantification.[6][7][8]

The objective of this work was to develop a reliable HPLC method and validate it to ensure its suitability for routine analysis. The development strategy focused on the following key decisions:

  • Chromatographic Mode Selection: Given the analyte's non-polar alkyl and chloro substitutions, reversed-phase HPLC was chosen. This mode separates molecules based on hydrophobic interactions between the analyte and the non-polar stationary phase.[7]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are renowned for their strong hydrophobic retention, excellent stability, and wide applicability, making them a first-choice for method development for small organic molecules.[8]

  • Mobile Phase Selection: A mobile phase comprising acetonitrile and water was chosen. Acetonitrile is favored for its low viscosity, low UV cutoff, and efficient elution strength in reversed-phase systems. The ratio was systematically optimized to achieve an ideal retention time (typically 3-10 minutes), ensuring adequate separation from any potential impurities without unnecessarily long run times.

  • Detector and Wavelength Selection: The uracil ring contains a chromophore that absorbs UV light. Based on common uracil derivatives, a detection wavelength of 265 nm was selected, which was confirmed by a photodiode array (PDA) detector scan to be near the analyte's absorbance maximum (λmax), thereby ensuring high sensitivity.[9]

This logical, science-driven approach to method development ensures the final protocol is both robust and founded on established chromatographic principles.

Experimental

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Data Acquisition: Agilent OpenLab CDS Software or equivalent.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated laboratory-grade pH meter.

Reagents and Materials
  • 1-Propyl-3,5-diethyl-6-chlorouracil Reference Standard: (Purity >99.5%)

  • Acetonitrile: HPLC grade

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Methanol: HPLC grade (for cleaning).

Preparation of Solutions
  • Mobile Phase: A mixture of Acetonitrile and Water (65:35 v/v) was prepared, filtered through a 0.45 µm membrane filter, and degassed by sonication for 15 minutes.

  • Diluent: The mobile phase (Acetonitrile:Water, 65:35 v/v) was used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Propyl-3,5-diethyl-6-chlorouracil reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution with the diluent to the required concentrations.

Optimized Chromatographic Method

The final experimental conditions established during the method development phase are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes

Method Validation Protocols and Results

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limits of detection and quantitation (LOD & LOQ), and robustness.[1][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: The diluent (blank) and a standard solution of 1-Propyl-3,5-diethyl-6-chlorouracil (100 µg/mL) were injected into the chromatograph. The resulting chromatograms were examined to ensure that there were no interfering peaks from the diluent at the retention time of the analyte.

  • Results: The chromatogram of the blank solution showed no significant peaks at the retention time of 1-Propyl-3,5-diethyl-6-chlorouracil (approximately 5.2 minutes). This demonstrates the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: A series of six solutions were prepared from the stock solution in the concentration range of 25-150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results: The method demonstrated excellent linearity over the tested range. The correlation coefficient (r²) was found to be greater than 0.999, indicating a strong linear relationship.

ParameterResultAcceptance Criteria
Linearity Range 25 - 150 µg/mL-
Correlation (r²) 0.9998≥ 0.999
Slope 45.82-
Y-Intercept 3.15Close to zero
Accuracy (as Recovery)

Accuracy is the closeness of test results obtained by the method to the true value. It was determined by spike-recovery analysis.

  • Protocol: Recovery was determined by spiking a known quantity of the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL) into a blank matrix. Each concentration level was prepared and analyzed in triplicate. The percentage recovery was calculated.

  • Results: The mean recovery values were well within the acceptable limits, confirming the accuracy of the method. The ICH guidelines recommend a mean recovery of 100 ± 2% for an assay method.[10]

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery% RSD
80% 8079.899.750.45
100% 100100.3100.300.31
120% 120119.599.580.52
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[10]

  • Protocol (Repeatability): Six replicate injections of a single standard solution at 100% of the target concentration (100 µg/mL) were performed on the same day, by the same analyst, and on the same instrument.

  • Protocol (Intermediate Precision): The repeatability study was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.

  • Results: The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, demonstrating excellent method precision.

Precision LevelnMean Peak AreaStd. Dev.% RSDAcceptance Criteria
Repeatability 64585.215.10.33%≤ 2.0%
Intermediate 64591.521.60.47%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[10]

  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulae: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S). The standard deviation of the y-intercepts of the regression line was used as σ.

  • Results: The low LOD and LOQ values indicate high sensitivity of the method.

ParameterResult (µg/mL)
LOD 0.23
LOQ 0.70
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Small changes were made to the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on retention time and peak area was observed.

  • Results: The method proved to be robust, with only minor shifts in retention time and %RSD of peak areas remaining below 2.0% for all variations, indicating the method's reliability during routine use.

Parameter VariedRetention Time (min)% RSD of Peak Area
Flow Rate (0.9 mL/min) 5.780.55
Flow Rate (1.1 mL/min) 4.730.49
Temperature (28 °C) 5.290.38
Temperature (32 °C) 5.110.41
Acetonitrile % (63%) 5.950.61
Acetonitrile % (67%) 4.580.53

Visual Workflow and Validation Structure

The overall process from development to validation follows a logical progression to ensure a scientifically sound analytical method.

MethodLifecycle cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) Dev_Start Analyte Characterization (1-Propyl-3,5-diethyl-6-chlorouracil) Column_Select Column Selection (C18) Dev_Start->Column_Select MP_Select Mobile Phase Optimization (ACN:H2O) Column_Select->MP_Select Detector_Select Detector & Wavelength (PDA @ 265 nm) MP_Select->Detector_Select Final_Method Optimized Method Detector_Select->Final_Method Validation Validation Protocol Execution Final_Method->Validation Routine_Use Routine Analysis (QC/Research) Validation->Routine_Use

Caption: Workflow from initial method development to final routine use.

The validation parameters themselves are interconnected, forming a comprehensive evaluation of the method's performance.

Caption: Interrelation of ICH validation parameters for the HPLC method.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 1-Propyl-3,5-diethyl-6-chlorouracil. The validation results confirm that the method is specific, linear over a wide range, accurate, precise, and robust. The low LOD and LOQ values signify excellent sensitivity. This validated method is therefore deemed fit for its intended purpose and can be confidently implemented for routine quality control analysis and quantitative studies in pharmaceutical research and development.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Remaud, G., Boisdron-Celle, M., Hameline, C., Morel, A., & Gamelin, E. (2005). An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method. Journal of Chromatography B, 823(2), 98-107. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. [Link]

  • Tanaka, H., et al. (2021). A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. Analytical Sciences, 37(8), 1135-1140. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Tzika, E. A., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8016. [Link]

  • Pinto, E. C., et al. (2010). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 46(1), 117-124. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi-Resources/Techniques/reverse-phase-normal-phase-hplc/]([Link] Jordi-Resources/Techniques/reverse-phase-normal-phase-hplc/)

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

  • NextSDS. (n.d.). 1-propyl-3,5-diethyl-6-chlorouracil — Chemical Substance Information. [Link]

  • Broda, M. A., & Leszczynski, J. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3900. [Link]

  • Hilp, M. (2002). Determination of Propylthiouracil Using 1,3-dibromo-5,5-dimethylhydantoin (DBH). Journal of Pharmaceutical and Biomedical Analysis, 28(2), 303-309. [Link]

  • Dunn, D. B., & Smith, J. D. (1957). Effects of 5-halogenated uracils on the growth of Escherichia coli and their incorporation into deoxyribonucleic acids. Biochemical Journal, 67(3), 494-506. [Link]

  • Cheong, L., Rich, M. A., & Eidinoff, M. L. (1960). Introduction of the 5-halogenated uracil moiety into deoxyribonucleic acid of mammalian cells in culture. Journal of Biological Chemistry, 235, 1441-1447. [Link]

  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343. [Link]

Sources

Method

Application Note: Advanced NMR Characterization Protocols for 1-Propyl-3,5-diethyl-6-chlorouracil

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Procedure & Analytical Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Standard Operating Procedure & Analytical Guide.

Introduction & Analytical Context

1-Propyl-3,5-diethyl-6-chlorouracil (CAS 52357-17-2) is a fully substituted pyrimidine derivative. It shares significant structural homology with antiviral agents and serves as a key reference compound in biotransformation studies, particularly in identifying barbiturate-like degradation products and sulfur-containing metabolites in mammalian models[1]. Understanding its precise structural characterization is crucial for tracking the degradation of related compounds, such as Acluracil, in pharmacokinetic studies[2].

The structural elucidation of fully substituted uracils presents a unique analytical challenge. Because the C5 and C6 positions are occupied (by an ethyl group and a chlorine atom, respectively), the molecule lacks the diagnostic aromatic ring protons typically used as starting points for NMR assignments[3]. Consequently, structural verification must rely entirely on the aliphatic side chains and their long-range heteronuclear correlations to the quaternary uracil core.

The Self-Validating HMBC Correlation Network

To achieve absolute certainty in the assignment, this protocol utilizes a self-validating Heteronuclear Multiple Bond Correlation (HMBC) network. By mapping the 3JCH​ couplings from the three distinct aliphatic chains (N1-propyl, N3-ethyl, C5-ethyl) to the pyrimidine core, we create a closed-loop logical system:

  • C2 Carbonyl: Uniquely identified by simultaneous 3J correlations from both the N1-propyl and N3-ethyl alpha-protons.

  • C4 Carbonyl: Uniquely identified by simultaneous 3J correlations from both the N3-ethyl and C5-ethyl alpha-protons.

  • C6-Cl Carbon: Uniquely identified by simultaneous 3J correlations from both the N1-propyl and C5-ethyl alpha-protons.

This interlocking correlation matrix ensures that no single assignment relies on empirical chemical shift guessing, establishing a highly trustworthy and reproducible analytical standard.

HMBC N1 N1-Propyl Protons C2 C2 Carbonyl (~150 ppm) N1->C2 3J Coupling C6 C6-Cl Carbon (~140 ppm) N1->C6 3J Coupling N3 N3-Ethyl Protons N3->C2 3J Coupling C4 C4 Carbonyl (~160 ppm) N3->C4 3J Coupling C5 C5-Ethyl Protons C5->C4 3J Coupling C5->C6 3J Coupling C5_core C5 Core Carbon (~115 ppm) C5->C5_core 2J Coupling

Figure 2: Self-validating HMBC correlation logic linking aliphatic chains to the uracil core.

Experimental Workflow & Methodologies

Workflow A Sample Preparation (CDCl3, 5-10 mg) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Resonance Assignment & Verification D->E

Figure 1: Step-by-step NMR acquisition and processing workflow for fully substituted uracils.

Step 3.1: Sample Preparation
  • Procedure: Dissolve 5–10 mg of high-purity 1-Propyl-3,5-diethyl-6-chlorouracil in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Causality & Insight: While DMSO-d₆ is the standard solvent for many uracil derivatives to observe exchangeable N-H protons and analyze solvation effects[3], this specific molecule is fully alkylated, highly lipophilic, and lacks hydrogen-bond donors. CDCl₃ is optimal here because it provides superior solubility, yields sharper aliphatic multiplets, and avoids the viscosity-induced line broadening associated with DMSO.

Step 3.2: 1D NMR Acquisition
  • ¹H NMR: Acquire at 298 K using a standard 30° pulse sequence (zg30), 16–32 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm.

  • ¹³C{¹H} NMR: Acquire using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE). Use a minimum of 1024 scans, D1 of 2.0 s, and a spectral width of 250 ppm.

  • Causality & Insight: The ¹H spectrum will exclusively display 17 aliphatic protons. The ¹³C spectrum is critical for establishing the baseline chemical shifts of the four quaternary core carbons (C2, C4, C5, C6) before 2D mapping.

Step 3.3: 2D NMR Acquisition (The Core Protocol)
  • COSY (Correlation Spectroscopy): Acquire with 128 t1 increments and 8 scans per increment. This isolates the three independent aliphatic spin systems (one propyl, two ethyls).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire using multiplicity editing (edHSQC) to differentiate CH₂ (negative phase) from CH₃ (positive phase) groups.

  • HMBC: Set the long-range coupling delay to 62.5 ms, optimized for an average long-range coupling constant ( nJCH​ ) of 8 Hz. Acquire with 256 t1 increments and 16–32 scans per increment.

  • Causality & Insight: The 8 Hz optimization is critical for pyrimidine systems, as it captures the vital 3J couplings across the heteroatoms (N1 and N3) and the C5=C6 double bond, which are required to execute the self-validating logic described in Section 2.

Data Interpretation & Expected Results

The following table summarizes the anticipated quantitative NMR data and the critical HMBC correlations required to validate the structure of 1-Propyl-3,5-diethyl-6-chlorouracil.

PositionFunctional Group¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
N1 -CH₂- (1')3.85 – 3.95Triplet (t)~44.0C2, C6, C2'
N1 -CH₂- (2')1.65 – 1.75Sextet (m)~21.0C1', C3'
N1 -CH₃ (3')0.90 – 1.00Triplet (t)~11.0C1', C2'
N3 -CH₂- (1'')3.95 – 4.05Quartet (q)~36.0C2, C4, C2''
N3 -CH₃ (2'')1.15 – 1.25Triplet (t)~13.0C1''
C5 -CH₂- (1''')2.45 – 2.55Quartet (q)~20.0C4, C5, C6, C2'''
C5 -CH₃ (2''')1.05 – 1.15Triplet (t)~13.0C5, C1'''
C2 Carbonyl Core--~150.0-
C4 Carbonyl Core--~160.0-
C5 Quaternary Core--~115.0-
C6 Quaternary (C-Cl)--~140.0-

Note: Exact chemical shifts may vary slightly depending on exact sample concentration and temperature, but the relative ordering and HMBC correlation patterns remain absolute.

References

  • Title: Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites Source: PubMed (nih.gov) URL: [Link]

  • Title: 2-14C-1-Allyl-3,5-diethyl-6-chlorouracil II: Isolation and structures of the major sulfur-free and three minor sulfur-containing metabolites and mechanism of biotransformation Source: PubMed (nih.gov) URL: [Link]

  • Title: Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study Source: ACS Publications (acs.org) URL: [Link]

Sources

Application

Application Note: Utility of 1-Propyl-3,5-diethyl-6-chlorouracil in Xenobiotic Metabolism and Pyrimidine Scaffold Synthesis

Target Audience: Researchers, ADME/Tox Scientists, and Synthetic Chemists in Drug Discovery Introduction & Mechanistic Rationale In early-stage drug discovery, understanding the metabolic fate of halogenated pyrimidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME/Tox Scientists, and Synthetic Chemists in Drug Discovery

Introduction & Mechanistic Rationale

In early-stage drug discovery, understanding the metabolic fate of halogenated pyrimidines is critical for predicting toxicity and designing metabolically stable analogs. 1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) is a highly substituted pyrimidine derivative historically significant in the study of barbiturate metabolism and the development of fungistatic agents. Today, it serves as an excellent chemical probe for investigating metabolism-driven intramolecular cyclization and as a versatile building block for synthesizing complex bicyclic barbituric acid derivatives.

The Causality of Biotransformation: The unique substitution pattern of this compound dictates its metabolic fate. Cytochrome P450 (CYP450) enzymes preferentially hydroxylate the 1-propyl group at the β-position. This regioselectivity is driven by steric hindrance at the α-position and the favorable C–H bond dissociation energy at the β-carbon. The resulting β-hydroxypropyl intermediate places a nucleophilic hydroxyl group in close spatial proximity to the electrophilic C6 position of the uracil ring, which is highly activated by the adjacent electron-withdrawing chlorine atom. Under physiological conditions, this proximity drives a spontaneous intramolecular nucleophilic aromatic substitution (SNAr), displacing the chloride ion to form a stable bicyclic oxazolo-pyrimidine derivative: 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione.

Application 1: Xenobiotic Metabolism Profiling (In Vitro Assays)

To study the formation of bicyclic barbituric acid metabolites, in vitro microsomal assays are employed. This protocol is designed as a self-validating system to ensure that the observed cyclization is enzymatically driven and not a result of spontaneous aqueous hydrolysis.

Protocol 1: CYP450 Microsomal Stability and Metabolite Identification

Objective: To generate and identify the bicyclic metabolite of 1-propyl-3,5-diethyl-6-chlorouracil using human or rabbit liver microsomes.

Rationale for Experimental Choices:

  • NADPH Addition: Acts as the essential electron donor for CYP450 catalytic activity.

  • Minus-NADPH Control: A critical negative control. If the bicyclic product forms in the absence of NADPH, it indicates spontaneous chemical hydrolysis rather than CYP450-mediated β-hydroxylation.

  • Cold Acetonitrile (ACN) Quench: Rapidly denatures proteins to halt enzymatic activity and precipitates the microsomal proteins for clean LC-MS/MS injection .

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-propyl-3,5-diethyl-6-chlorouracil in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 700 µL of phosphate buffer, 100 µL of liver microsomes (final protein concentration 1.0 mg/mL), and 10 µL of the substrate working solution (final concentration 1 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 100 µL of 10 mM NADPH solution (final concentration 1 mM) to initiate the reaction. Self-Validation Step: For the negative control, add 100 µL of blank buffer instead of NADPH.

  • Incubation: Incubate at 37°C in a shaking water bath for 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding 1 mL of ice-cold ACN containing an appropriate internal standard (e.g., phenacetin).

  • Sample Preparation: Vortex the samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS (MRM mode) targeting the mass transition of the bicyclic metabolite.

Application 2: Synthesis of Bicyclic Barbituric Acid Derivatives

Beyond metabolism, the 6-chloro group of 1-propyl-3,5-diethyl-6-chlorouracil makes it a valuable synthetic intermediate. It undergoes facile SNAr reactions with primary amines, secondary amines, and thiols to generate libraries of 6-substituted pyrimidines, which are precursors to novel antimicrobial agents.

Protocol 2: General SNAr Protocol for Pyrimidine Derivatization

Objective: To synthesize 6-amino or 6-thio derivatives from 1-propyl-3,5-diethyl-6-chlorouracil.

Rationale for Experimental Choices:

  • Base Selection: N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, driving the reaction to completion and preventing the protonation of the incoming nucleophile.

  • Solvent: Anhydrous ethanol is chosen to facilitate the necessary reflux temperatures while maintaining the solubility of polar nucleophiles.

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of 1-propyl-3,5-diethyl-6-chlorouracil in anhydrous ethanol (10 mL/mmol).

  • Add 1.5 equivalents of the desired nucleophile (e.g., an aliphatic amine) and 2.0 equivalents of DIPEA.

  • Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the 6-substituted pyrimidine derivative.

Data Presentation

The table below summarizes the key physicochemical properties and metabolic parameters of 1-propyl-3,5-diethyl-6-chlorouracil to aid in experimental design and analytical method development.

ParameterValue / Description
Chemical Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
Primary Metabolic Pathway CYP450-mediated aliphatic β-hydroxylation
Major Metabolite 6,8-Diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7-dione
Metabolite Formation Mechanism Intramolecular Nucleophilic Aromatic Substitution (SNAr)
Recommended Analytical Method LC-MS/MS (ESI positive mode) or GC-MS
Visualizations

Metabolic_Pathway Substrate 1-Propyl-3,5-diethyl- 6-chlorouracil Intermediate β-Hydroxypropyl Intermediate Substrate->Intermediate CYP450 Oxidation (β-Hydroxylation) Product 6,8-Diethyl-2-methyl- tetrahydrooxazolo[3,2-c] pyrimidine-5,7-dione Intermediate->Product Intramolecular SNAr (-HCl)

Fig 1: CYP450-mediated biotransformation of 1-propyl-3,5-diethyl-6-chlorouracil to its bicyclic form.

Experimental_Workflow Step1 1. In Vitro Incubation (Microsomes + Substrate + NADPH) Step2 2. Reaction Termination (Cold ACN + Internal Standard) Step1->Step2 Step3 3. Sample Preparation (Centrifugation & Supernatant Extraction) Step2->Step3 Step4 4. LC-MS/MS Profiling (Metabolite Identification) Step3->Step4

Fig 2: Standardized LC-MS/MS workflow for in vitro metabolite profiling of pyrimidine derivatives.

References
  • Title: Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites. Source: Arzneimittelforschung. 1982;32(7):722-3. URL: [Link]

  • Title: Monolithic silica rod liquid chromatography with ultraviolet or fluorescence detection for metabolite analysis of cytochrome P450 marker reactions. Source: Journal of Chromatography B. 2002 Nov 25;780(2):205-15. URL: [Link]

Method

Application Note: Advanced Crystallization Techniques for 1-Propyl-3,5-diethyl-6-chlorouracil

Executive Summary & Mechanistic Rationale 1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) is a highly alkylated, lipophilic pyrimidine derivative primarily studied in the context of barbituric acid and uracil metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) is a highly alkylated, lipophilic pyrimidine derivative primarily studied in the context of barbituric acid and uracil metabolism ([1]). Crystallizing heavily alkylated heterocycles presents unique thermodynamic challenges that require precise control over solvent systems and supersaturation kinetics.

The Causality of Crystal Packing: Unsubstituted 6-chlorouracil exhibits a high melting point (>280°C) driven by robust R22​(8) N-H···O hydrogen-bonded dimers that form a rigid supramolecular framework ([2]). However, in 1-propyl-3,5-diethyl-6-chlorouracil, the N1 and N3 positions are fully substituted with propyl and ethyl groups, respectively. This complete N-alkylation abolishes all classical hydrogen bond donors.

Consequently, the crystal lattice cannot rely on strong, directional N-H···O bonds. Instead, lattice energy is governed by weaker forces:

  • Hydrophobic Packing: Van der Waals interactions between the flexible propyl and ethyl chains.

  • Dipole-Dipole Interactions: Alignment of the C2 and C4 carbonyl groups.

  • Halogen Bonding: Potential C-Cl···O interactions, which serve as critical secondary synthons in 6-halouracils ([3]).

The "Oiling Out" Phenomenon: Because the lattice energy is significantly lowered by the absence of H-bond donors and the steric hindrance of flexible alkyl chains, this compound is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out." If supersaturation is generated too rapidly, the solute will phase-separate as a dense, amorphous oil rather than a crystalline solid. Therefore, our protocols strictly utilize controlled anti-solvent addition and slow cooling rates to maintain the system within the metastable zone, ensuring nucleation occurs before LLPS.

Physicochemical Profiling & Crystallization Parameters

To design a self-validating crystallization protocol, we must translate the molecule's structural features into actionable thermodynamic parameters.

ParameterValue / DescriptionImpact on Crystallization Strategy
Molecular Formula C₁₁H₁₇ClN₂O₂High carbon count dictates extreme lipophilicity.
Molecular Weight 244.72 g/mol Moderate size; flexible alkyl chains hinder rapid lattice packing.
H-Bond Donors 0Abolishes robust N-H···O networks; significantly lowers melting point.
H-Bond Acceptors 2 (C2, C4 Carbonyls)Relies on dipole-dipole and weak C-H···O interactions for assembly.
Halogen Bond Donor 1 (C6-Cl)Can form weak Cl···O interactions to direct polymorphic outcomes[3].
Primary Solvents Ethyl Acetate, EthanolHigh solubility; used for initial dissolution at elevated temperatures.
Anti-Solvents n-Hexane, WaterInduces supersaturation; must be added dropwise to prevent LLPS.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / n-Hexane)

Mechanistic Choice: Ethyl acetate readily dissolves the lipophilic uracil derivative, while n-hexane acts as a strong anti-solvent. This system provides excellent control over the metastable zone width, preventing the oiling out associated with aqueous systems.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 1-propyl-3,5-diethyl-6-chlorouracil in 5.0 mL of Ethyl Acetate in a 25 mL round-bottom flask.

  • Heating: Warm the suspension to 45°C under gentle magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask to remove insoluble impurities or dust that could cause spurious nucleation.

  • Anti-Solvent Addition: While maintaining the temperature at 45°C, add n-Hexane dropwise (approx. 0.5 mL/min) until the solution becomes faintly turbid, then immediately add 0.2 mL of Ethyl Acetate to clear the solution.

    • Self-Validation Checkpoint 1: The solution must remain perfectly clear at 45°C. If cloudiness persists, the anti-solvent ratio has been exceeded, risking premature precipitation.

  • Controlled Cooling: Reduce the temperature at a strict rate of 0.5°C/min down to 5°C.

    • Self-Validation Checkpoint 2: Observe the onset of nucleation (typically around 25-30°C). True crystals will appear as distinct, highly refractive particles swirling in the flask. If the solution turns milky or forms droplets on the glass, LLPS has occurred. Immediately reheat to 50°C to redissolve and reduce the cooling rate.

  • Harvesting: Stir at 5°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with 2 mL of ice-cold n-Hexane, and dry under vacuum at 30°C for 12 hours.

Workflow Visualization

G Start 1-Propyl-3,5-diethyl-6-chlorouracil (Crude Extract) Solubilization Solubilization in Ethyl Acetate (Primary Solvent, 45°C) Start->Solubilization Filtration Hot Filtration (Remove Insoluble Impurities) Solubilization->Filtration Antisolvent Hexane Addition (Anti-solvent, Dropwise) Filtration->Antisolvent Maintain T > 40°C Cooling Controlled Cooling (0.5°C / min to 5°C) Antisolvent->Cooling Supersaturation Reached Nucleation Nucleation & Crystal Growth (Hydrophobic Packing) Cooling->Nucleation Avoid LLPS (Oiling Out) Harvest Filtration & Vacuum Drying (Yield > 85%) Nucleation->Harvest

Figure 1: Anti-solvent crystallization workflow for highly alkylated uracil derivatives.

Analytical Validation

To ensure the integrity and trustworthiness of the crystallized product, perform the following orthogonal analyses:

  • Differential Scanning Calorimetry (DSC): Run the sample from 20°C to 150°C at 10°C/min. A single, sharp endothermic melting peak confirms high phase purity and the absence of amorphous domains (which would appear as a glass transition, Tg​ , indicating prior oiling out).

  • Powder X-Ray Diffraction (PXRD): Compare the diffractogram against simulated patterns. Sharp, well-defined Bragg peaks at low angles are characteristic of the large d-spacing caused by the extended propyl and ethyl chains.

  • HPLC (Chemical Purity): Analyze using a C18 column (Water/Acetonitrile gradient) to confirm the removal of degradation products, such as bicyclic barbituric acid metabolites formed via substitution of the C6-chlorine[1].

References

  • Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites. Source: Arzneimittelforschung (PubMed) URL:[Link]

  • Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. Source: Acta Crystallographica Section B URL:[Link]

  • Site Selectivity of Halogen Oxygen Bonding in 5- and 6-Haloderivatives of Uracil. Source: MDPI Crystals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of 1-Propyl-3,5-diethyl-6-chlorouracil

Welcome to the dedicated support center for the chromatographic purification of 1-Propyl-3,5-diethyl-6-chlorouracil. This resource is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the chromatographic purification of 1-Propyl-3,5-diethyl-6-chlorouracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges you may encounter during your experiments, blending technical accuracy with practical, field-proven insights.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the physicochemical characteristics of 1-Propyl-3,5-diethyl-6-chlorouracil. Uracil and its derivatives are heterocyclic compounds that can present unique challenges during purification due to their polarity and potential for interaction with stationary phases.[1] The presence of a propyl group and two ethyl groups increases the lipophilicity of the molecule compared to unsubstituted uracil.[2] The chlorine atom further influences its electronic properties and potential interactions.

Predicted Properties of 1-Propyl-3,5-diethyl-6-chlorouracil:

PropertyPredicted Value/CharacteristicImplication for Chromatography
Polarity Moderately polarSuitable for both normal-phase and reversed-phase chromatography. The choice will depend on the polarity of impurities.
Solubility Likely soluble in a range of organic solvents like methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane.Provides flexibility in choosing mobile phases and sample loading techniques.
UV Absorbance Expected to have a strong UV absorbance due to the uracil ring.Allows for easy detection using a UV detector, typically around 254-275 nm.[2][3]
pKa The N-H protons of the uracil ring are weakly acidic.The compound's charge state can be manipulated by adjusting the mobile phase pH, which can be a powerful tool for optimizing separation in reversed-phase chromatography.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification of substituted uracils.

Q1: Which chromatographic mode is better for my compound: Normal-Phase or Reversed-Phase?

A1: The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends primarily on the polarity of your target compound relative to the impurities you need to separate it from.

  • Normal-Phase (NP) Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[4] In NP, polar compounds are retained more strongly. This mode is often a good starting point for synthetic reaction mixtures where non-polar starting materials and byproducts are present. For 1-Propyl-3,5-diethyl-6-chlorouracil, which has moderate polarity, NP chromatography can be effective.

  • Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] In RP, non-polar (more lipophilic) compounds are retained longer. Given the increased lipophilicity from the alkyl substituents, RP chromatography is an excellent choice for this compound, especially for separating it from more polar impurities.[2][5]

Recommendation: Start by running thin-layer chromatography (TLC) in both NP and RP modes to assess the separation. An ideal TLC will show good separation between your product and impurities with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

Q2: My compound is streaking/tailing on the silica gel column. What can I do?

A2: Streaking or tailing on a silica gel column is a common issue with N-heterocycles and can be attributed to several factors:[1]

  • Strong Interaction with Silica: The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms in the uracil ring, causing poor peak shape.

  • Compound Overload: Loading too much sample onto the column can exceed its capacity, leading to band broadening and tailing.

  • Inappropriate Mobile Phase: The mobile phase may not be optimized to effectively elute the compound from the stationary phase.

Troubleshooting Steps:

  • Add a Modifier to the Mobile Phase: Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a polar modifier like methanol to your mobile phase can help to block the active sites on the silica gel and improve peak shape.[1]

  • Use Neutralized Silica Gel: You can pre-treat the silica gel by washing it with a solution containing triethylamine in the eluent before packing the column.[1]

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the column's stationary phase weight, depending on the difficulty of the separation.

Q3: I'm not getting good resolution between my product and a closely eluting impurity. How can I improve the separation?

A3: Improving resolution requires optimizing several chromatographic parameters.

Key Optimization Strategies:

  • Mobile Phase Composition: Fine-tune the solvent strength of your mobile phase. In NP, this might mean small adjustments to the ratio of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). In RP, this involves adjusting the water/organic solvent ratio.

  • Solvent System Selectivity: If adjusting solvent strength isn't enough, try a different solvent system altogether. For example, in NP, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.[1]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help to sharpen peaks and improve the separation of complex mixtures.[6]

  • Column Dimensions and Particle Size: Using a longer column or a column packed with smaller particles can increase the number of theoretical plates and improve resolution. However, this may also increase backpressure.

Q4: How do I choose the right solvents for my mobile phase?

A4: Solvent selection is critical for a successful separation.

  • Normal-Phase: Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone).[4]

  • Reversed-Phase: Typically involves a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.[4] Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.

  • Buffers: In reversed-phase HPLC, adding a buffer to the aqueous component of the mobile phase can control the pH and improve the retention and peak shape of ionizable compounds.[4] For your compound, a buffer in the pH range of 3-7 would be appropriate.

A good starting point for method development is to use TLC to screen various solvent systems.[6]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic purification of 1-Propyl-3,5-diethyl-6-chlorouracil.

Problem 1: Poor or No Recovery of the Compound
Symptom Possible Cause(s) Recommended Solution(s)
No compound elutes from the column. 1. Mobile phase is too weak (not polar enough in NP, too polar in RP). 2. Compound has irreversibly adsorbed to the stationary phase. 3. Compound has precipitated on the column. 1. Increase the polarity of the mobile phase in NP (e.g., increase the percentage of ethyl acetate in hexane). Decrease the polarity in RP (e.g., increase the percentage of acetonitrile in water). 2. For NP, try eluting with a stronger solvent like methanol or a mixture containing a small amount of acetic acid or triethylamine.[7] If using RP, ensure the pH of the mobile phase is compatible with your compound's stability. 3. Ensure your sample is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, consider a different loading technique (see Q2 in FAQs).
Low yield of the purified product. 1. Incomplete elution from the column. 2. The compound is spread across too many fractions. 3. Degradation of the compound on the column. 1. After collecting the main fractions, flush the column with a much stronger solvent to see if more product elutes. 2. Optimize the mobile phase to achieve a sharper peak, allowing the compound to elute in a smaller volume. 3. As mentioned in Q2, consider using neutralized silica, alumina, or adding a modifier to the mobile phase to prevent degradation on acidic silica gel.[1]
Problem 2: Co-elution of Impurities
Symptom Possible Cause(s) Recommended Solution(s)
The purified product is contaminated with one or more impurities. 1. Insufficient resolution between the product and impurities. 2. Column overloading. 1. Refer to the strategies in Q3 of the FAQs for improving resolution (adjusting mobile phase, trying different solvent systems, using a gradient). 2. Reduce the amount of crude material loaded onto the column.
Problem 3: Issues with Sample Loading
Symptom Possible Cause(s) Recommended Solution(s)
Broad initial band at the top of the column. 1. Sample was loaded in a solvent that is too strong. 2. Poor sample solubility in the mobile phase. 1. Dissolve the sample in the weakest possible solvent in which it is soluble, ideally the initial mobile phase.[1] 2. Use a "dry loading" technique: dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column.[1]

IV. Experimental Protocols & Workflows

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Objective: To identify a suitable solvent system for flash column chromatography.

Materials:

  • Crude 1-Propyl-3,5-diethyl-6-chlorouracil

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto the baseline of several TLC plates.

  • Prepare different mobile phase mixtures in separate developing chambers. Good starting points for NP include:

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate.

  • Once the solvent front is near the top, remove the plates and visualize the spots under a UV lamp.

  • Calculate the Rf value for your target compound in each solvent system. The ideal system will provide an Rf of ~0.3 and good separation from impurities.[1]

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase Composition check_overload->optimize_mobile_phase No reduce_load->optimize_mobile_phase isocratic_adjust Adjust Isocratic Solvent Ratio optimize_mobile_phase->isocratic_adjust gradient_elution Implement a Shallow Gradient isocratic_adjust->gradient_elution No Improvement success Separation Improved isocratic_adjust->success Improved change_solvents Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) gradient_elution->change_solvents No Improvement gradient_elution->success Improved check_stationary_phase Is streaking/tailing also an issue? change_solvents->check_stationary_phase change_solvents->success Improved modify_mobile_phase Add Modifier (e.g., TEA) check_stationary_phase->modify_mobile_phase Yes check_stationary_phase->success No change_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) modify_mobile_phase->change_stationary_phase Still an Issue modify_mobile_phase->success Improved change_stationary_phase->success Improved

Caption: A logical workflow for troubleshooting poor chromatographic separation.

V. Concluding Remarks

The successful purification of 1-Propyl-3,5-diethyl-6-chlorouracil is readily achievable with a systematic approach to method development and troubleshooting. By understanding the molecule's properties and the principles of chromatography, researchers can efficiently overcome common challenges such as poor resolution and peak tailing. This guide serves as a foundational resource to empower you in optimizing your purification workflows.

VI. References

  • AKJournals. The retention behavior of some uracil derivatives in normal and reversed-phase chromatography. Lipophilicity of the compounds. Available from: [Link]

  • J-Stage. A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. Available from: [Link]

  • NextSDS. 1-propyl-3,5-diethyl-6-chlorouracil — Chemical Substance Information. Available from: [Link]

  • PubMed. Batch separation of uracil derivatives from urine. Available from: [Link]

  • Phenomenex. Reversed-Phase Retention of Uracil & Fluorouracil. Available from: [Link]

  • ResearchGate. Reversed phase isocratic chromatographic separation of uracil, phenol, N , N -diethyl- m -toluamide and toluene using a water/acetonitrile ratio of 80/20. Available from: [Link]

  • Oxford Academic. Selectivity of Bonded Stationary Phases Containing Uracil Derivatives for Liquid Chromatography of Nucleic Acid Components. Available from: [Link]

  • Journal of the American Chemical Society. Direct, Catalytic α-Alkylation of N-Heterocycles by Hydroaminoalkylation: Substrate Effects for Regiodivergent Product Formation. Available from: [Link]

  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available from: [Link]

  • SIELC Technologies. Uracil. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Available from: [Link]

  • Gcms.cz. A Guide to Preparing and Analyzing Chlorinated Pesticides. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • EPA. Method 612: Chlorinated Hydrocarbons. Available from: [Link]

  • PMC. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. Available from: [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available from: [Link]

  • Reddit. How to improve efficiency on flash chromatography. Available from: [Link]

  • PubMed. A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC. Available from: [Link]

  • ACS Publications. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Available from: [Link]

  • PMC. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]

  • Novi AMS. Water Treatment Process Troubleshooting Guide. Available from: [Link]

  • MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Available from: [Link]

  • MDPI. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Available from: [Link]

  • MDPI. Selected Chromatographic Methods for Determining the Biological Activity of Substances. Available from: [Link]

  • Pinchin. Chlorinated Solvent Investigations: Tips, Tricks and Tragedies. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]

  • PubChem. 6-Chlorouracil. Available from: [Link]

  • PharmaCompass. 1,3-Dimethyl-6-chlorouracil. Available from: [Link]

  • Corpus Publishers. Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Available from: [Link]

  • OxyChem. CHLORINATED ORGANICS HANDBOOK. Available from: [Link]

  • Chemsrc. CAS#:34654-81-4 | 6-(3-Chloropropylamino)-1,3-dimethyl uracil. Available from: [Link]

  • NIST WebBook. 1-Methyl-6-chlorouracil. Available from: [Link]

  • Wikipedia. n-Propyl chloride. Available from: [Link]

  • Cheméo. Propyl 3-chloropropyl ether - Chemical & Physical Properties. Available from: [Link]

Sources

Optimization

Technical Support Center: 1-Propyl-3,5-diethyl-6-chlorouracil Handling, Stability, and Storage

Overview & Chemical Profile As a Senior Application Scientist, I frequently encounter experimental inconsistencies stemming from the mishandling of halogenated pyrimidines. 1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Profile

As a Senior Application Scientist, I frequently encounter experimental inconsistencies stemming from the mishandling of halogenated pyrimidines. 1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) is a highly specific alkylated uracil derivative. The core challenge with this compound lies in its molecular structure: the electron-withdrawing chlorine atom at the C6 position is flanked by nitrogen and carbonyl groups, making this position highly electrophilic.

Consequently, the primary mechanism of degradation is nucleophilic substitution (hydrolysis) at the C6 position. When exposed to moisture, the chlorine is displaced, leading to the formation of barbituric acid derivatives or bicyclic metabolites (1[1]). This guide provides a self-validating system of protocols and troubleshooting steps to ensure maximum stability of this compound, particularly at room temperature.

Part 1: Troubleshooting Guide

Q: I left my 1-Propyl-3,5-diethyl-6-chlorouracil solid powder on the benchtop at room temperature for a week, and now my assay yields are inconsistent. What happened? A: The compound likely underwent partial hydrolysis due to ambient humidity. While the solid form is generally stable at room temperature for short periods (less than 2 weeks) (2[2]), prolonged exposure to moisture facilitates the displacement of the C6-chlorine atom by water molecules. Causality: The C-Cl bond is chemically activated. Water acts as a nucleophile. To prevent this, always store the solid in a tightly sealed container within a desiccator if kept at room temperature, or preferably at -20°C for long-term storage (3[3]).

Q: My DMSO stock solution degraded within 24 hours at room temperature. Why? A: DMSO is highly hygroscopic. If your DMSO was not strictly anhydrous, it absorbed water from the air. The dissolved state dramatically lowers the activation energy required for nucleophilic attack compared to the solid state. Once water is present in the DMSO, the C6-chlorine is rapidly hydrolyzed. Causality: Solvation increases molecular collision rates between the activated pyrimidine ring and water. Aqueous solutions of chlorouracils should not be stored for more than one day (3[3]). Always use anhydrous DMSO and purge the vial with an inert gas before sealing.

Q: I observe an unexpected secondary peak in my LC-MS data with a mass shift indicating the loss of chlorine. Is this an impurity? A: It is more likely a degradation product formed during your sample preparation. In biological matrices or aqueous buffers, 1-propyl-3,5-diethyl-6-chlorouracil undergoes biotransformation or chemical hydrolysis. In in vivo models, it forms 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione via substitution of the chlorine by a hydroxy group (4[4]). In simple aqueous buffers, it forms the corresponding 6-hydroxyuracil (barbituric acid) derivative.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I store working aliquots at room temperature? A: No. Working aliquots in aqueous buffers must be prepared fresh and used immediately. Do not store aqueous solutions for more than 24 hours (3[3]). If you must store a stock solution, keep it in an anhydrous organic solvent at -80°C (up to 6 months) or -20°C (up to 1 month) (2[2]).

Q: How does light affect the stability of 1-Propyl-3,5-diethyl-6-chlorouracil? A: Like many pyrimidine derivatives, it is susceptible to UV-induced photodegradation. Exposure to direct sunlight or intense laboratory lighting can induce radical formation at the alkyl groups or promote dimerization. Always store in amber vials or wrap containers in aluminum foil.

Part 3: Data Presentation

To provide a clear baseline for expected stability, the following table summarizes the degradation profile of 1-Propyl-3,5-diethyl-6-chlorouracil under various conditions.

Storage ConditionMatrix / SolventTemperatureTimeframeExpected Purity / Stability
Solid Powder (Desiccated) Anhydrous Solid20°C to 25°C (RT)< 2 Weeks> 98% (Stable)
Solid Powder (Sealed) Anhydrous Solid-20°C≥ 2 Years> 99% (Highly Stable)
Stock Solution Anhydrous DMSO-80°C6 Months> 95%
Stock Solution Anhydrous DMSO20°C to 25°C (RT)24 Hours~ 90% (Moderate Degradation)
Aqueous Buffer PBS (pH 7.2)20°C to 25°C (RT)24 Hours< 80% (Rapid Hydrolysis)

Part 4: Experimental Protocols

Protocol 1: Preparation of Stable Anhydrous Stock Solutions

Trustworthiness Note: This protocol is designed as a self-validating system. By controlling the exact moisture content and oxygen exposure, you eliminate the primary variables of C6-hydrolysis.

  • Glassware Preparation: Bake all glass vials at 150°C for 2 hours to remove surface moisture. Allow to cool in a desiccator.

  • Solvent Selection: Obtain strictly anhydrous DMSO or Ethanol (water content ≤0.005%).

  • Weighing: Weigh the 1-Propyl-3,5-diethyl-6-chlorouracil powder rapidly in an environment with low relative humidity (<30%).

  • Dissolution: Dissolve the solid in the anhydrous solvent to achieve the desired concentration (e.g., 10 mM).

  • Inert Gas Purging: Gently bubble Argon or high-purity Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen and ambient moisture (3[3]).

  • Aliquot and Seal: Divide into single-use aliquots in amber glass vials. Flush the headspace of each vial with Argon before capping tightly.

  • Storage: Store immediately at -80°C. Thaw an aliquot only once prior to use.

Protocol 2: HPLC-UV Stability Assay

Use this protocol to verify the integrity of your compound before critical biological experiments.

  • Column: C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: UV absorbance at λmax ~272 nm (3[3]).

  • Sample Prep: Dilute the stock solution 1:100 in the initial mobile phase immediately before injection.

  • Analysis: Monitor for the primary peak of 1-Propyl-3,5-diethyl-6-chlorouracil. The appearance of earlier-eluting peaks (more polar compounds) indicates hydrolysis to barbituric acid derivatives.

Part 5: Mandatory Visualizations

DegradationPathway Intact 1-Propyl-3,5-diethyl-6-chlorouracil (Intact API) Attack Nucleophilic Attack at C6 (Displacement of Cl-) Intact->Attack Moisture H2O / Ambient Moisture (Nucleophile) Moisture->Attack Degraded Barbituric Acid Derivative (Hydrolyzed Product) Attack->Degraded In Vitro (Aqueous) Biotrans In Vivo Biotransformation (e.g., Bicyclic Metabolites) Attack->Biotrans In Vivo (Enzymatic)

Mechanistic pathway of 1-Propyl-3,5-diethyl-6-chlorouracil degradation via C6 hydrolysis.

StorageWorkflow Solid Solid Powder Receipt ShortTerm Short-Term Storage (< 2 weeks) Room Temp (20-25°C) in Desiccator Solid->ShortTerm Temporary LongTerm Long-Term Storage -20°C, Sealed & Dry Solid->LongTerm Preferred StockPrep Prepare Stock Solution (Anhydrous DMSO + Argon Purge) ShortTerm->StockPrep LongTerm->StockPrep StockStore Stock Aliquot Storage -80°C (Max 6 Months) StockPrep->StockStore Assay Aqueous Buffer Dilution Use IMMEDIATELY (< 24 hrs) StockStore->Assay Thaw once

Optimal handling and storage workflow to prevent nucleophilic degradation.

Part 6: References

  • Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites Source: PubMed (nih.gov) URL:[Link]

  • Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Assay Solubility Issues for 1-Propyl-3,5-diethyl-6-chlorouracil

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assay failures driven not by biological inactivity, but by the physical chemistry of the compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assay failures driven not by biological inactivity, but by the physical chemistry of the compound. 1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) is a notoriously challenging molecule to handle in aqueous in vitro assays.

This guide is designed for researchers and drug development professionals. It moves beyond generic advice, offering mechanistically grounded, self-validating protocols to rescue your biochemical and cell-based assays.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does 1-Propyl-3,5-diethyl-6-chlorouracil consistently precipitate in my standard assay buffers? A: The solubility failure is a direct consequence of its structural thermodynamics. While the parent uracil ring is polar and capable of hydrogen bonding, this specific derivative is heavily alkylated. The substitution at the N1 position with a propyl group, and at the 3 and 5 positions with ethyl groups, completely masks the hydrogen bond donors of the pyrimidine ring. Furthermore, the 6-chloro substitution significantly increases the molecule's lipophilicity (LogP) and electron density[1]. In aqueous buffers, water molecules are forced to form highly ordered clathrate cages around these hydrophobic moieties. To minimize this thermodynamically unfavorable state, the molecules rapidly self-associate and precipitate out of solution, often forming turbid suspensions[2].

Q: How can I definitively tell if my erratic IC50s are due to solubility rather than target biology? A: Never assume biological inactivity without validating solubility. Signs of compound "crash-out" include bell-shaped dose-response curves, high replicate variability, and fluorescence quenching. Highly lipophilic uracil derivatives frequently exhibit assay interference issues, including structural characteristics that trigger false positives or artifacts in optical reads[3]. Self-Validation Standard: You must integrate a nephelometry (light scattering) read into your workflow. If the absorbance at 600 nm shifts upward upon compound addition, your drug has precipitated, and the biological read is invalid.

Q: Can I just increase the DMSO concentration to force it into solution? A: No. While DMSO is highly effective at disrupting the crystal lattice of hydrophobic uracil derivatives[2], biological systems have strict tolerance limits. In biochemical assays, DMSO >5% can denature your target protein. In cell-based assays (e.g., using Vero or HCT116 cells), DMSO concentrations above 1.5–2% (approx. 211 mM) cause significant cytotoxicity and alter global cellular phenotypes, confounding your data[2][3].

Part 2: Troubleshooting Guide & Experimental Protocols (The "How")

To overcome these issues, you must select a solubilization strategy tailored to your assay environment. Below are field-proven, self-validating protocols.

Strategy A: Acoustic Dispensing & Micellar Encapsulation (Biochemical Assays)

The Causality: Standard pipette tips introduce large volumes of 100% DMSO stock into aqueous buffers, creating localized zones of supersaturation that trigger immediate nucleation. Acoustic liquid handling transfers picoliter droplets that disperse instantly. Adding a non-ionic surfactant (like Tween-20) creates micelles that encapsulate the lipophilic propyl and diethyl groups, thermodynamically stabilizing the monomeric compound.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock of 1-Propyl-3,5-diethyl-6-chlorouracil in 100% anhydrous DMSO. Store in a desiccator to prevent water absorption, which degrades stock integrity.

  • Buffer Optimization: Supplement your standard assay buffer with 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA). BSA acts as a carrier protein, providing hydrophobic pockets for the compound to bind reversibly.

  • Acoustic Transfer: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer nanoliter volumes of the compound directly into the dry wells of your assay plate.

  • Back-filling: Dispense the optimized assay buffer into the wells at high velocity to ensure immediate mixing.

  • Self-Validation Step: Before adding your enzyme or substrate, read the plate at 600 nm (OD600). A baseline shift of >0.05 OD compared to a DMSO-only control indicates micro-precipitation. If this occurs, increase Tween-20 to 0.05%.

Strategy B: Host-Guest Complexation (Cell-Based Assays)

The Causality: Surfactants are often toxic to cells, and high DMSO causes phenotypic artifacts. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a non-toxic alternative. Its hydrophobic inner cavity encapsulates the lipophilic 1-propyl and 3,5-diethyl groups, while its hydrophilic exterior maintains aqueous solubility. This prevents aggregation without permanently trapping the drug, allowing it to partition into the cell membrane based on natural equilibrium.

Step-by-Step Protocol:

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your specific cell culture media (e.g., DMEM or RPMI).

  • Titration: Slowly add the 10 mM DMSO compound stock dropwise into the HP-β-CD media while vortexing vigorously. Keep the final DMSO concentration strictly below 0.5%.

  • Equilibration: Incubate the formulated media at 37°C for 30 minutes to allow the host-guest complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the formulated media at 10,000 x g for 10 minutes. Carefully extract the supernatant and quantify the dissolved compound via LC-MS/UV. Crucial: If the quantified concentration is lower than your nominal concentration, the compound has precipitated, and you must increase the HP-β-CD percentage.

Part 3: Quantitative Data & Benchmarks

When designing your rescue strategy, refer to these empirical benchmarks for solubilizing highly lipophilic N-substituted uracil derivatives[2].

Solvent / ExcipientMax Tolerated Concentration (Cell Assays)Solubilization EfficacyMechanistic Role
DMSO < 211 mM (~1.5% v/v)HighDisrupts crystal lattice; organic co-solvent
L-Arginine < 108 mMModerateHydrotropic solubilization
Sodium Benzoate < 10 mMLow (Toxicity limited)Hydrotropic solubilization
HP-β-Cyclodextrin < 10% w/vHighHost-guest encapsulation
Tween-20 / Pluronic < 0.05% v/vModerateMicellar encapsulation (Biochemical only)

Table 1: Solubility and Cytotoxicity Benchmarks for Lipophilic Uracil Derivatives. Data synthesized from benchmark studies on Vero cell lines and biochemical assay standards.

Part 4: Visual Workflows

Follow this logical decision tree to determine the correct intervention for your specific assay type.

SolubilityRescue Start Precipitation of 1-Propyl-3,5-diethyl-6-chlorouracil AssayType Determine Assay Environment Start->AssayType Biochem Biochemical / Enzymatic AssayType->Biochem CellBased Cell-Based / Phenotypic AssayType->CellBased Detergent Add 0.01% Tween-20 or 0.1% BSA Biochem->Detergent Cyclodextrin Formulate with 5-10% HP-β-CD CellBased->Cyclodextrin Validate Self-Validation: Nephelometry / LC-MS Detergent->Validate Cyclodextrin->Validate

Decision tree for rescuing 1-Propyl-3,5-diethyl-6-chlorouracil solubility in assays.

Part 5: References

  • Kaul, R., & Hempel, B. (1982).[Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites]. Arzneimittelforschung, 32(7), 722-723.

  • Liew, Y. K., et al. (2020).[Determination of potential solvents for novel N-substituted 5-(phenylamino)uracil derivatives and evaluation of their cytotoxic effects on Vero 76 Cells]. ResearchGate.

  • Senese, A., et al. (2023).[Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1]. Journal of Chemical Information and Modeling.

  • Novikov, M. S., et al. (2020).[Uracil derivatives as non-nucleoside inhibitors of viral infections]. European Journal of Medicinal Chemistry.

Sources

Optimization

resolving peak tailing in 1-Propyl-3,5-diethyl-6-chlorouracil HPLC analysis

Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-Propyl-3,5-diethyl-6-chlorouracil. Our goal is to provide you with the expertise and systematic troubleshooting strategies necessary to achieve optimal peak symmetry and ensure the integrity of your analytical results.

Understanding the Problem: What is Peak Tailing and Why Does it Occur?

In an ideal chromatographic separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common form of peak distortion where the back half of the peak is wider than the front half.[1][2] This asymmetry is problematic as it can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and decrease the overall sensitivity of the analysis.[2]

The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one mechanism of analyte retention.[3] While the desired retention is based on hydrophobic interactions with the stationary phase, secondary, unwanted interactions can also occur. For a compound like 1-Propyl-3,5-diethyl-6-chlorouracil, which contains polar functional groups characteristic of uracil derivatives, these secondary interactions are often the root cause of peak tailing.[3][4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to help you diagnose and resolve peak tailing issues in a logical sequence, from the most common and easily solvable problems to more complex ones.

Q1: My peak for 1-Propyl-3,5-diethyl-6-chlorouracil is tailing. What is the most likely cause?

A1: The most frequent cause of peak tailing for compounds with polar or basic functional groups, like your uracil derivative, is interaction with residual silanol groups on the silica-based stationary phase of the column.[3][5][6][7][8] These silanol groups (Si-OH) are unreacted sites on the silica surface that can become negatively charged (Si-O⁻), especially at a mobile phase pH above 3.[3][9][10] Your analyte can then interact with these sites through a secondary ion-exchange mechanism, which is slower and less uniform than the primary hydrophobic retention, leading to a "tail" on the peak.[4][6]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Caption: Primary vs. Secondary Retention Mechanisms.

Q2: How can I mitigate these silanol interactions through mobile phase optimization?

A2: Optimizing the mobile phase is often the most effective and straightforward approach. The key is to control the ionization state of both the analyte and the silanol groups.[11][12][13]

  • Adjusting the pH: Lowering the mobile phase pH (typically to ≤ 3) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[2][3][7] It's crucial to operate at a pH that is at least 2 units away from your analyte's pKa to ensure it exists in a single, un-ionized form, which also promotes better peak shape.[13]

  • Using Mobile Phase Additives: Incorporating additives can significantly improve peak shape.[14][15][16]

    • Buffers: Buffers are essential for maintaining a stable pH throughout the analysis, which is critical for reproducible results.[14]

    • Acidic Modifiers: Small amounts (e.g., 0.1%) of acids like formic acid or trifluoroacetic acid (TFA) can effectively lower the pH and improve peak symmetry.[7][17]

    • Competing Bases: In some cases, adding a small concentration of a competing base, like triethylamine (TEA), can "mask" the active silanol sites, preventing your analyte from interacting with them.[2] However, this approach is less common with modern, high-purity columns.

AdditiveTypical ConcentrationMechanism of Action
Formic Acid 0.05% - 0.2% v/vLowers mobile phase pH to protonate silanols.[7][17]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vActs as an ion-pairing agent and lowers pH.[18]
Ammonium Formate 10 - 20 mMProvides buffering capacity and can improve peak shape for MS applications.[18]

Experimental Protocol: Optimizing Mobile Phase pH

  • Preparation: Prepare several batches of the aqueous portion of your mobile phase, each buffered to a different pH (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer like phosphate or formate.

  • Equilibration: Start with the lowest pH mobile phase. Flush the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.[19]

  • Analysis: Inject your standard solution of 1-Propyl-3,5-diethyl-6-chlorouracil and record the chromatogram.

  • Sequential Increase: Move to the next higher pH level. It is critical to ensure the column is fully re-equilibrated with the new mobile phase before the next injection.[20]

  • Data Comparison: Repeat the analysis for each pH level. Compare the peak asymmetry or tailing factor for each run to identify the optimal pH that yields the most symmetrical peak.

Q3: I've adjusted the mobile phase, but the peak tailing persists. Could the column be the problem?

A3: Yes, if mobile phase optimization doesn't resolve the issue, the column itself is the next logical area to investigate.[1]

  • Column Chemistry: Not all C18 columns are the same. For polar or basic analytes, using a column with high-purity silica and robust end-capping is crucial.[9] End-capping is a process where residual silanol groups are chemically deactivated with a small, non-polar group, which shields them from interacting with the analyte.[3][21][22] Consider using a modern, base-deactivated or polar-embedded column designed for analyzing such compounds.[9]

  • Column Contamination: Over time, strongly retained compounds from previous injections can accumulate at the head of the column. This contamination can create new active sites that lead to peak tailing.

  • Column Degradation (Void): High pressure, extreme pH conditions, or physical shock can cause the packed bed of silica inside the column to settle, creating a void at the inlet.[1][3][7] This void disrupts the flow path and leads to peak distortion.

dot graph TD { A[Peak Tailing Observed] --> B{Mobile Phase Optimized?}; B -- No --> C[Adjust pH / Additives]; C --> D{Problem Solved?}; B -- Yes --> E{Column Issue?}; E --> F[Check for Contamination]; F -- "Contaminated" --> G[Perform Column Wash]; F -- "Clean" --> H[Check for Void / Degradation]; H -- "Void Present" --> I[Replace Column]; H -- "No Void" --> J{System Issue?}; J --> K[Check for Dead Volume / Leaks]; K --> D; G --> D; I --> D; D -- Yes --> L[End]; D -- No --> E; } dot Caption: Systematic Troubleshooting Workflow.

Experimental Protocol: Column Washing and Regeneration (Reversed-Phase C18)

This procedure is designed to remove a wide range of contaminants. Always check your specific column's documentation for manufacturer recommendations before proceeding.

  • Disconnect from Detector: To prevent flushing contaminants into the detector cell, disconnect the column outlet.

  • Reverse Flow (Optional but Recommended): If permitted by the manufacturer, reverse the column's flow direction to flush contaminants from the inlet frit more effectively.[3]

  • Washing Sequence: Flush the column with at least 20 column volumes of each of the following solvents in sequence:

    • Mobile phase without buffer salts (e.g., Water/Acetonitrile)[23]

    • 100% HPLC-grade Water

    • 100% Isopropanol

    • 100% Hexane (to remove highly non-polar contaminants)

    • 100% Isopropanol (as an intermediate solvent)[23]

    • 100% Acetonitrile or Methanol

  • Re-equilibration: Return the column to the normal flow direction. Flush with your mobile phase (initially without buffer, then with buffer) until the baseline is stable before reconnecting to the detector.[20]

Q4: All the peaks in my chromatogram are tailing, not just the analyte. What does this indicate?

A4: If all peaks are showing tailing, the problem is likely systemic and not related to a specific chemical interaction.[7] The two most common culprits are:

  • Extra-Column Volume (Dead Volume): This refers to any space in the flow path outside of the column itself, such as in tubing, fittings, or the detector cell, where the sample band can spread out.[24][25][26] This dispersion leads to broader, often tailing, peaks.[24][26]

    • Solution: Ensure all fittings are properly tightened. Use tubing with the narrowest possible internal diameter and shortest possible length, especially between the column and the detector.[9][27]

  • Column Void: As mentioned previously, a physical void at the column inlet will affect all peaks passing through it.[1][7] If a proper column wash doesn't resolve the issue and the problem persists with a new, well-conditioned column, the issue is likely with the system's dead volume.

Q5: Could issues with my sample preparation be causing the peak tailing?

A5: Absolutely. Two key factors in sample preparation can lead to peak distortion:

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than your mobile phase, it can cause the sample band to spread unevenly upon injection, leading to peak distortion.[10]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the analyte.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a breakdown of the ideal chromatographic process and resulting in peak fronting or tailing.[7]

    • Solution: To test for this, simply dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.[7]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations - Element Lab Solutions. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • The Theory of HPLC Column Chemistry - Element Lab Solutions. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]

  • HPLC Column Maintenance & Care Best Practices - Phenomenex. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Dead Volume in HPLC: Impact & Optimization - Phenomenex. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography - LCGC. [Link]

  • LC Technical Tip - Phenomenex. [Link]

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • 1-propyl-3,5-diethyl-6-chlorouracil — Chemical Substance Information - NextSDS. [Link]

  • HPLC Column Cleaning and Regeneration - MOYO Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corporation. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction - J-Stage. [Link]

  • Column Care, Cleaning and Storage - HPLC - Avantor. [Link]

  • General HPLC Column Care - YMC. [Link]

  • Column Cleaning Procedures - Shodex. [Link]

  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography | Analytical Chemistry - ACS Publications. [Link]

  • What is the effect of extra column volume for different HPLC instruments on the same method - MicroSolv Technology Corporation. [Link]

  • I am seeing inconsistent HPLC Peak shape. What may be the cause of this? - SCIEX. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]

  • HPLC Dead Volume Explained - Chrom Tech. [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. [Link]

  • An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed. [Link]

  • An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma: Improving dihydropyrimidine dehydrogenase phenotyping for individualized fluoropyrimidine treatment - PubMed. [Link]

  • HPLC Separation of Uridine and Uracil - SIELC Technologies. [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis - MDPI. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Evaluating the Cross-Reactivity of 1-Propyl-3,5-diethyl-6-chlorouracil in Pyrimidine-Directed Immunoassays

Executive Summary 1-Propyl-3,5-diethyl-6-chlorouracil (PDEC) is a highly substituted, lipophilic pyrimidine derivative. In toxicological screening and pharmacokinetic monitoring, the structural homology between PDEC and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propyl-3,5-diethyl-6-chlorouracil (PDEC) is a highly substituted, lipophilic pyrimidine derivative. In toxicological screening and pharmacokinetic monitoring, the structural homology between PDEC and widely monitored compounds—such as barbiturates and uracil-class herbicides—presents a significant analytical challenge. Because immunoassays rely on spatial and electrostatic recognition, non-target analytes like PDEC can inadvertently bind to capture antibodies, leading to false-positive results or skewed quantitative data.

As a Senior Application Scientist, I have structured this guide to unpack the mechanistic causality behind PDEC cross-reactivity, objectively compare detection platforms, and provide a self-validating experimental protocol for quantifying these interferences in your own laboratory.

Mechanistic Basis of Cross-Reactivity

Cross-reactivity (CR) is not merely an intrinsic flaw of an antibody; it is a dynamic interaction governed by molecular structure, assay format, and metabolic reality[1].

  • Steric and Electrostatic Homology: PDEC features a pyrimidine-2,4-dione core, which serves as the primary epitope recognized by broadly cross-reactive polyclonal antibodies raised against uracil derivatives. However, the bulky N1-propyl and N3, C5-diethyl groups introduce significant steric hindrance. Unlike simpler halogenated pyrimidines such as 5-chlorouracil[2], PDEC's lipophilicity alters its binding thermodynamics, often requiring carrier solvents that can independently impact assay performance.

  • The In Vivo Biotransformation Factor: While PDEC exhibits moderate cross-reactivity in vitro, its behavior in vivo is drastically different. Classic metabolic studies demonstrate that in mammalian models, PDEC undergoes biotransformation to form 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione—a bicyclic barbituric acid derivative[3]. Standard Urine Drug Screening (UDS) immunoassays target the barbituric acid core. Consequently, physiological samples from PDEC-exposed subjects contain actual barbiturate analogs, triggering massive false positives—a phenomenon increasingly mapped through large-scale electronic health record (EHR) analyses[4].

Comparative Performance Analysis

To mitigate false positives, researchers must select the appropriate analytical platform based on the required throughput and specificity. As established in recent optimization models, shifting reagent concentrations and moving between kinetic and equilibrium states can modulate cross-reactivity by up to five-fold[1].

Table 1: Platform Comparison for PDEC-Exposed Samples
Analytical PlatformDetection PrinciplePDEC Cross-Reactivity RiskMatrix Interference SusceptibilityRecommended Use Case
Competitive ELISA Heterogeneous optical absorbanceHigh (Due to structural homology & metabolites)High (Lipid/Protein binding)High-throughput initial screening
FPIA (Fluorescence Polarization) Homogeneous fluorescence tumblingModerate (Tunable via tracer kinetics)Moderate (Auto-fluorescence)Rapid automated clinical screening
LC-MS/MS Chromatographic separation + Mass SpectrometryNone (< 0.1%)Low (Ion suppression possible)Orthogonal confirmatory testing
Table 2: Cross-Reactivity Profiles in a Standard Barbiturate ELISA

Note: Data represents extrapolated cross-reactivity (%CR) based on structural affinity and metabolic pathways.

CompoundStructural CharacteristicIC50 (ng/mL)% Cross-ReactivityAssay Implication
Secobarbital (Standard) Pyrimidine-2,4,6-trione core5.0100%Baseline target
PDEC (Parent Compound) Alkylated pyrimidine-2,4-dione125.04.0%Minor interference in buffer
PDEC Metabolite *Bicyclic barbituric acid8.5~58.8%Major false-positive risk in urine
5-Chlorouracil Halogenated pyrimidine>10,000<0.05%Negligible structural overlap

*Metabolite identified as 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione[3].

Experimental Protocol: Self-Validating Evaluation of PDEC Cross-Reactivity

To empirically determine the cross-reactivity of PDEC in your specific immunoassay, you must isolate true competitive binding from solvent-induced artifact. Because PDEC is highly hydrophobic, it requires DMSO for solubility. If DMSO concentrations exceed 5%, the capture antibodies may denature, artificially lowering the signal and mimicking cross-reactivity. This protocol utilizes a strict solvent-matched baseline to ensure scientific integrity.

Step-by-Step Methodology
  • Plate Preparation & Self-Validation:

    • Coat a 96-well microtiter plate with the target Antigen-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality Check: Leave Column 1 uncoated (Buffer only). This serves as the Non-Specific Binding (NSB) control to ensure the lipophilic PDEC or tracer is not adhering directly to the polystyrene plastic.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 2% BSA in PBS for 2 hours at 37°C.

    • Causality Check: Robust blocking prevents PDEC's N1-propyl and N3-diethyl groups from non-specifically binding to the well surface, which would otherwise deplete the competitor pool and falsely lower the apparent %CR.

  • Competitive Incubation (Solvent-Matched):

    • Prepare a serial dilution of PDEC (10 pM to 10 µM) in assay buffer containing exactly 5% DMSO . Prepare a parallel standard curve of the target analyte (e.g., Secobarbital) in the identical 5% DMSO buffer.

    • Causality Check: Include a Zero Standard (B0) control (0 competitor, 5% DMSO buffer + Tracer) to establish the maximum uninhibited signal under exact solvent conditions.

    • Add 50 µL of competitor/standard and 50 µL of HRP-labeled tracer antibody to each well. Incubate for 1 hour at Room Temperature.

  • Signal Development & Analysis:

    • Wash 5x with PBST to remove unbound fractions. Add 100 µL TMB substrate. Incubate for 15 minutes in the dark. Stop with 50 µL 1M H₂SO₄.

    • Read absorbance at 450 nm. Calculate cross-reactivity using the formula: %CR = (IC50_Standard / IC50_PDEC) × 100.

Workflow Visualization

Assay_Dynamics cluster_prep Sample & Reagent Prep N1 PDEC Titration (Solvent Control) N3 Antibody Binding (Competitive Phase) N1->N3 Competitor N2 Tracer Antigen N2->N3 Labeled Target N4 Wash / Separation N3->N4 Kinetics N5 Signal Readout (OD 450nm) N4->N5 N6 IC50 & %CR Calculation N5->N6

Figure 1: Competitive immunoassay workflow for determining PDEC cross-reactivity.

References

  • Kaul R, Hempel B. Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites. Arzneimittelforschung. [Link]

  • Zherdev AV, et al. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors (MDPI).[Link]

  • Hughey JJ, Colby JM. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.[Link]

  • Theruvathu JA, et al. Polymerase Incorporation and Miscoding Properties of 5-Chlorouracil. Biochemistry (ACS Publications).[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 1-Propyl-3,5-diethyl-6-chlorouracil

Executive Summary & Chemical Profile 1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) is a highly specialized chlorinated pyrimidine derivative utilized primarily as an intermediate in pharmacological research, spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-Propyl-3,5-diethyl-6-chlorouracil (CAS: 52357-17-2) is a highly specialized chlorinated pyrimidine derivative utilized primarily as an intermediate in pharmacological research, specifically in the synthesis of barbiturates and adenosine receptor antagonists[1]. Due to the presence of a halogenated uracil core, this compound presents unique toxicological and environmental challenges. Proper lifecycle management—from benchtop handling to RCRA-compliant disposal—is critical to ensure laboratory safety and regulatory compliance.

Mechanistic Toxicology & Hazard Assessment

Why standard disposal is insufficient: The structural inclusion of a chlorine atom at the C-6 position of the uracil ring makes this compound recalcitrant to standard biological degradation. In vivo studies have demonstrated that its biotransformation occurs via the substitution of the chlorine atom by a beta-hydroxy group, eventually resulting in the2 such as 6,8-diethyl-2-methyl-tetrahydrooxazolo[3,2-c]pyrimidine-5,7(4H,6H)-dione[2].

From an environmental and operational perspective, the halogenated nature of 1-propyl-3,5-diethyl-6-chlorouracil dictates that it must never be disposed of via standard drain or non-halogenated waste streams[3]. Combustion of chlorinated organics at suboptimal temperatures (<1000°C) can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, strict segregation is required to ensure it is routed to specialized high-temperature incinerators.

Quantitative Data & Physicochemical Properties

ParameterSpecification / Guideline
Chemical Name 1-Propyl-3,5-diethyl-6-chlorouracil
CAS Registry Number 52357-17-2[1]
Molecular Formula C11H17ClN2O2
Waste Classification Halogenated Organic Waste (RCRA Subtitle C)[4]
Primary Hazard Environmental toxicity, irritant, potential endocrine disruptor
Required Disposal Method High-Temperature Incineration (>1000°C) with flue-gas scrubbing
Incompatible Materials Strong oxidizing agents, strong bases

Operational Safety & Handling Protocols

To establish a self-validating safety system, researchers must ensure that every handling step inherently verifies the integrity of the containment.

  • Engineering Controls: All manipulations of the dry powder must be performed within a Class II Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent inhalation of aerosolized particulates. Validation: Verify the inward airflow monitor reads >100 fpm before opening the chemical container.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for spill cleanup), safety goggles, and a flame-resistant lab coat.

  • Solvent Compatibility: When preparing solutions, note that chlorinated uracils are typically soluble in organic solvents (e.g., DMSO, dichloromethane, methanol). Ensure the chosen solvent's waste stream is compatible with halogenated disposal protocols.

Step-by-Step Waste Segregation & Disposal Plan

To comply with the EPA's4 (40 CFR Parts 260-273)[4], the following strict segregation and disposal protocol must be adhered to:

  • Step 1: Segregation at the Source

    • Action: Immediately segregate any waste containing 1-propyl-3,5-diethyl-6-chlorouracil from non-halogenated waste streams.

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and introduces the risk of explosive cross-reactions in the waste carboy.

  • Step 2: Liquid Waste Collection

    • Action: Deposit liquid solutions into a designated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

    • Self-Validation: Test the pH of the waste using indicator strips prior to sealing the carboy. Ensure the pH is between 4 and 9; this guarantees the container will not chemically degrade over time, validating containment integrity.

  • Step 3: Solid Waste & Consumables

    • Action: Contaminated gloves, pipette tips, and weighing boats must be placed in a puncture-resistant, double-lined solid hazardous waste bin.

  • Step 4: Final Disposal via High-Temperature Incineration

    • Action: Coordinate with an EPA-certified hazardous waste vendor for pickup. The manifest must explicitly specify the presence of chlorinated organic compounds[3].

    • Causality: The vendor will route the waste to a high-temperature incinerator equipped with alkaline scrubbers to neutralize the hydrochloric acid (HCl) gas produced during the combustion of the C-6 chlorine atom.

Spill Response & Decontamination

  • Isolate the Area: Evacuate personnel from the immediate vicinity.

  • Containment: For liquid spills (if dissolved in solvent), surround the spill with chemically inert absorbent pads (e.g., vermiculite or diatomaceous earth). Do NOT use combustible materials like sawdust.

  • Neutralization/Cleanup: Carefully sweep solid powders using a wet-wipe method to prevent aerosolization. Place all cleanup materials into the solid halogenated waste container.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution, followed by a thorough water rinse, collecting all rinsate as hazardous waste.

Mandatory Visualization: Waste Disposal Workflow

WasteWorkflow Start 1-Propyl-3,5-diethyl-6-chlorouracil Waste Generation Liquid Liquid Waste (Solvent/Aqueous) Start->Liquid Solid Solid Waste (Powder/Consumables) Start->Solid HaloBin Halogenated Organic Liquid Waste Carboy Liquid->HaloBin Segregate from non-halogenated SolidBin Double-Lined Solid Hazardous Waste Bin Solid->SolidBin Seal securely Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber HaloBin->Incineration SolidBin->Incineration Compliance RCRA Subtitle C Compliant Disposal Incineration->Compliance Prevents PCDD/PCDF formation

Workflow for the segregation and EPA-compliant disposal of halogenated uracil derivatives.

References

  • NextSDS. 1-propyl-3,5-diethyl-6-chlorouracil — Chemical Substance Information. Retrieved from: [Link][1]

  • PubMed (NIH). Identification of the major degradation product of 1-propyl-3,5-diethyl-6-chlorouracil in rabbits and mechanism of the formation of bicyclic barbituric acid metabolites. Retrieved from:[Link][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from:[Link][4]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from:[Link][3]

Sources

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